Under normal oxygen conditions (normoxia), HIF-PHDs use oxygen and 2-oxoglutarate (2-OG) to hydroxylate the HIF-α subunit. This hydroxylation allows von Hippel-Lindau protein (pVHL) to recognize and tag HIF-α for proteasomal degradation [1]. Molidustat inhibits this process by mimicking 2-OG and binding to the active site of HIF-PHDs [1] [2].
The diagram below illustrates the hypoxia sensing pathway and how this compound intervenes:
Crystal structures reveal that this compound binds to the active site metal (iron) in a bidentate manner through its pyrazolone and pyrimidine nitrogen atoms. Its triazole ring engages in π-π stacking with tyrosine residue Tyr303 in the 2-OG binding pocket, effectively competing with the natural co-substrate [2].
Clinical studies demonstrate that this compound's effect on iron parameters differs between non-dialysis and dialysis-dependent chronic kidney disease patients [3].
| Patient Population | TSAT & Serum Iron | Hepcidin | TIBC | Ferritin |
|---|---|---|---|---|
| Non-Dialysis (NDD) | Decrease [3] | Decrease [3] | Increase [3] | Decrease [3] |
| Dialysis-Dependent (DD) | Increase [3] | Stable [3] | Stable [3] | Increase [3] |
These findings indicate that this compound enhances iron utilization in NDD patients, mobilizing iron from stores. The different response in DD patients suggests alternative iron mobilization mechanisms that require further investigation [3].
Preclinically, this compound resolves anemia and improves iron utilization in a CKD mouse model, significantly attenuating elevated levels of fibroblast growth factor-23 (FGF23), a key risk factor for mortality in CKD [4]. In vitro studies suggest this FGF23 suppression may be directly mediated by improved iron availability to bone cells [4].
For researchers investigating HIF-PH inhibitors, here are methodologies from key studies:
This compound has received conditional approval for veterinary use under the trade name Varenzin-CA1 for controlling nonregenerative anemia in cats with chronic kidney disease [6] [7].
For human use, this compound advanced through Phase III clinical trials (the MIYABI program) but was discontinued in several countries prior to September 2024 [8]. This highlights the competitive and challenging landscape of HIF-PHI development, where later-stage decisions are based on a comprehensive evaluation of a drug's profile within a portfolio.
Under normal oxygen conditions (normoxia), prolyl hydroxylase domain enzymes (PHDs) are active. They hydroxylate the HIF-α subunit, marking it for recognition by the von Hippel-Lindau (pVHL) protein and subsequent ubiquitination and proteasomal degradation. This keeps HIF levels low [1] [2].
HIF-PHIs, such as roxadustat and vadadustat, act as competitive inhibitors of 2-oxoglutarate (2-OG), a co-factor essential for PHD enzyme activity [3] [1]. By inhibiting PHDs, these drugs prevent HIF-α degradation, leading to its stabilization even under normoxic conditions. The stabilized HIF-α subunit translocates to the nucleus, dimerizes with its constitutive partner HIF-1β, and forms the active HIF transcription complex. This complex binds to Hypoxia-Response Elements (HREs) in the DNA, activating a transcriptional program that corrects anemia through two primary mechanisms [4] [1]:
Multiple HIF-PHIs have been developed and have demonstrated efficacy in clinical trials. The table below summarizes key agents and their status.
| Drug Name | Key Clinical Trial(s) | Reported Efficacy & Findings |
|---|---|---|
| Roxadustat | OLYMPUS (NDD), ROCKIES (DD), ALPS (NDD) [1] | First-approved HIF-PHI; increases Hb, reduces hepcidin, improves iron utilization [1]. |
| Vadadustat | INNO2VATE (DD), PRO2TECT (NDD) [4] [1] | Non-inferior to darbepoetin alfa; similar safety profile [4]. |
| Daprodustat | ASCEND-D (DD), ASCEND-ND (NDD) [1] | Approved in multiple regions; effective in raising hemoglobin levels [3] [1]. |
| Enarodustat | SYMPHONY program (NDD & DD) [1] | Shows efficacy in clinical trials for dialysis and non-dialysis patients [1]. |
| Molidustat | MIYABI program (NDD & DD) [1] | Late-stage clinical trials demonstrate effectiveness [1]. |
Recent research is also exploring the synergistic effects of HIF-PHIs with iron supplementation. A 2025 preclinical study in a rat model of CKD-induced anemia provided quantitative data, summarized below.
| Experimental Group | Hemoglobin (Hb) Increase | Impact on Renal Fibrosis | Impact on Inflammation (vs. CKD only) |
|---|---|---|---|
| CKD only | Baseline | Baseline | Baseline |
| CKD + Roxadustat | Effective | Significant alleviation (p<0.05) | Reduced hepcidin, IL-6, TNF-α, IL-1β, HMGB1 (p<0.05) [5] |
| CKD + PIC (75 mg/kg) + Roxadustat | Fastest and highest [5] | Significant alleviation (p<0.05) | Reduced hepcidin, IL-6, TNF-α, IL-1β, HMGB1 (p<0.05) [5] |
The aforementioned study provides a robust methodological framework for evaluating HIF-PHIs in vivo. The workflow can be visualized as follows.
Workflow for preclinical evaluation of HIF-PHI combined with iron in renal anemia.
While HIF-PHIs represent a major advance, several areas require further investigation. Long-term cardiovascular safety data is still being accumulated, and the optimal management of potential adverse events like hypertension needs refinement [3]. A key pharmacological challenge is the design of inhibitors with isoform selectivity for specific PHD enzymes (PHD1, PHD2, PHD3), which may help fine-tune the HIF response and improve therapeutic profiles [3]. Furthermore, the promising preclinical findings regarding the synergistic use of HIF-PHIs with iron supplementation warrant further clinical validation to establish optimal dosing regimens for different patient populations [5].
Molidustat (BAY 85-3934) represents a novel class of therapeutic agents for treating renal anemia through a fundamentally different mechanism than conventional erythropoiesis-stimulating agents (ESAs). As a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, this compound functions as an oral hypoxia mimetic that stimulates endogenous erythropoietin (EPO) production by modulating the body's oxygen-sensing pathways. Under normal oxygen conditions (normoxia), HIF-α subunits are continuously hydroxylated by HIF-PH enzymes, leading to their proteasomal degradation and preventing EPO gene expression. During hypoxia or with this compound treatment, HIF-PH inhibition stabilizes HIF-α subunits, allowing them to dimerize with HIF-β, translocate to the nucleus, and activate hypoxia-responsive elements (HREs) in the EPO gene and other genes involved in erythropoiesis regulation and iron metabolism. This mechanism essentially "tricks" the body into responding as if it were experiencing moderate high-altitude exposure, triggering a natural physiological response to increase red blood cell production while maintaining EPO levels within the normal physiological range [1] [2].
This compound demonstrates favorable pharmacokinetic properties that support its oral administration in clinical settings. In healthy volunteers, this compound is rapidly absorbed following oral administration, with a time to maximum plasma concentration (tmax) ranging between 0.25-0.75 hours when administered as a polyethylene glycol-based solution under fasting conditions. The absolute bioavailability of this compound immediate-release tablets was determined to be 59%, indicating moderate first-pass metabolism. Following intravenous administration (1, 5, and 25 mg), this compound demonstrated a volume of distribution at steady state of 39.3-50.0 L, suggesting distribution primarily in plasma rather than extensive tissue penetration. The total body clearance ranges from 28.7-34.5 L/h across the tested dose range [3] [1].
Table 1: Key Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Parameter | Value | Conditions | Study Details |
|---|---|---|---|
| Absolute Bioavailability | 59% | Immediate-release tablets | Study 2 (n=28) [3] |
| Time to Maximum Concentration (tmax) | 0.25-0.75 hours | Fasted state, PEG solution | First-in-man study (n=45) [1] |
| Terminal Half-life (t½) | 4.64-10.40 hours | Single doses 5-50 mg | Dose-dependent increase [1] |
| Volume of Distribution (Vss) | 39.3-50.0 L | IV administration 1-25 mg | Study 2 (n=28) [3] |
| Total Body Clearance | 28.7-34.5 L/h | IV administration 1-25 mg | Study 2 (n=28) [3] |
| Dose Proportionality | Linear | 5-50 mg range | First-in-man study [1] |
The metabolic fate and elimination pathways of this compound have been characterized through a mass balance study using radiolabeled compound. This compound undergoes extensive biotransformation primarily via N-glucuronidation, producing metabolite M-1 as the dominant circulating component in plasma. This metabolite accounts for 80.2% of the area under the concentration-time curve for total radioactivity, while unchanged this compound represents only a minor fraction. The total recovery of administered radioactivity was 97.0%, with the majority excreted renally (90.7%) and only minimal excretion via feces (6.3%). Importantly, only minor amounts of unchanged this compound are excreted in urine (approximately 4%) and feces (approximately 6%), confirming extensive metabolism prior to elimination [3] [4].
Table 2: Metabolism and Excretion Parameters of this compound
| Parameter | Value | Comments |
|---|---|---|
| Major Metabolic Pathway | N-glucuronidation | Forms metabolite M-1 [3] |
| Dominant Plasma Component | Metabolite M-1 (80.2% of AUC) | AUC for total radioactivity [3] |
| Total Recovery | 97.0% of administered radioactivity | Mass balance study [3] |
| Renal Excretion | 90.7% of dose | Primarily as metabolite M-1 (~85% of dose) [3] |
| Fecal Excretion | 6.3% of dose | Minimal unchanged drug (~6%) [3] |
| Unchanged Drug in Urine | ~4% of dose | Minimal renal excretion of parent compound [3] |
This compound demonstrates dose-dependent activity in stimulating endogenous erythropoietin production in healthy volunteers. Following single oral doses ranging from 5-50 mg, a significant increase in endogenous EPO levels was observed at doses of 12.5 mg and above. The maximum EPO response typically occurs approximately 12 hours post-administration, and levels return to baseline within 24-48 hours. This temporal pattern resembles the normal diurnal variation in EPO observed in healthy individuals. In the first-in-human study, geometric mean peak EPO levels were 14.8 IU/L in placebo-treated volunteers compared to 39.8 IU/L in those receiving the 50 mg dose, representing a nearly 3-fold increase [1] [5]. The EPO response was observed irrespective of the route of administration, confirming the pharmacological activity of both oral and intravenous formulations [3].
Beyond EPO stimulation, this compound influences iron homeostasis through HIF-mediated pathways. The drug reduces hepcidin levels, a key regulator of iron absorption and mobilization, thereby enhancing iron availability for erythropoiesis. This effect on iron metabolism is particularly relevant for anemia management, as it addresses the functional iron deficiency commonly observed in patients with chronic kidney disease even in the presence of adequate iron stores. Additionally, this compound upregulates transferrin receptor expression, facilitating cellular iron uptake, and enhances ferroportin-mediated iron export from storage sites, collectively optimizing iron utilization for hemoglobin synthesis [6] [7].
The concomitant administration of multivalent cations significantly affects this compound exposure through chelation complex formation in the gastrointestinal tract. Specifically, iron(II) sulfate reduces this compound absorption in a prandial state-dependent manner:
In contrast, calcium acetate has a more modest effect, reducing this compound AUC and Cmax by 15% and 47%, respectively, without significant influence on EPO response. This suggests that while calcium coadministration affects this compound absorption, the extent may not be clinically relevant for pharmacodynamic outcomes [8].
Table 3: Drug Interaction Profile with Iron and Calcium Supplements
| Interacting Drug | Effect on this compound PK | Effect on this compound PD (EPO) | Administration Recommendations |
|---|---|---|---|
| Iron(II) Sulfate (fasted) | AUC ↓50-75%; Cmax ↓46-84% | AUC(0-24) ↓31-44%; Cmax ↓36-48% | Administer ≥4 hours before this compound |
| Iron(II) Sulfate (fed) | Less pronounced reduction | Less pronounced reduction | Consistent timing relative to meals |
| Enteric-coated Iron | Similar to iron sulfate | Similar to iron sulfate | Administer ≥4 hours before this compound |
| Calcium Acetate | AUC ↓15%; Cmax ↓47% | No significant effect on EPO | No specific timing requirement |
The comprehensive characterization of this compound's pharmacokinetic and pharmacodynamic properties stems from several well-designed clinical investigations in healthy volunteers:
Mass Balance Study (Study 1): This non-randomized, open-label study administered radiolabeled this compound 25 mg (3.57 MBq) as an oral solution to four healthy male participants (45-65 years). The study employed liquid scintillation counting for total radioactivity assessment and LC-MS/MS for specific metabolite quantification. Blood, urine, and feces samples were collected for up to 240 hours post-dose for comprehensive metabolite profiling and excretion assessment [3].
Absolute Bioavailability Study (Study 2): This two-part investigation evaluated the absolute bioavailability and pharmacodynamics of this compound in 28 healthy male volunteers. Part 1 (n=12) employed a randomized, two-way crossover design comparing oral immediate-release tablets with intravenous administration. Part 2 (n=16) assessed pharmacodynamic responses across different dose levels. The study implemented rigorous sampling protocols with frequent blood collection for pharmacokinetic profiling and EPO measurement [3].
First-in-Human Dose-Escalation Study: This single-center, randomized, single-blind, placebo-controlled, parallel-group study administered single doses of this compound (5, 12.5, 25, 37.5, or 50 mg) as a polyethylene glycol-based solution to 45 healthy male volunteers, with 14 receiving placebo. The study focused on safety, tolerability, pharmacokinetics, and proof-of-concept pharmacodynamics through intensive blood sampling over 168 hours post-dose [1] [5].
Quantification of this compound and its metabolites employed validated LC-MS/MS methods with a calibration range of 0.100-100 μg/L. Quality control samples (0.300-500 μg/L) demonstrated acceptable accuracy (88.0%-96.6%) and precision (1.26%-9.90%). For metabolite profiling, radiochromatographic techniques coupled with mass spectrometry enabled structural identification of major and minor metabolites. Endogenous EPO was quantified using validated immunoassays with appropriate sensitivity to detect physiological changes in response to drug administration [3] [1].
Diagram 1: this compound inhibits HIF-PH, mimicking hypoxia to stabilize HIF-α and stimulate EPO production.
Diagram 2: Iron supplements reduce this compound absorption via chelation, mitigated by ≥4 hour time separation.
| Trial | Design & Population | Treatment Groups | Key Efficacy Findings |
|---|---|---|---|
| DIALOGUE 1 [1] [2] | Placebo-controlled; ESA-naive NDD-CKD patients | Fixed-dose Molidustat (25, 50, 75 mg QD; 25, 50 mg BID) vs. Placebo | Hb increase of 1.4 - 2.0 g/dL vs. baseline with this compound |
| DIALOGUE 2 [1] [2] | Active-controlled; ESA-treated NDD-CKD patients | Variable-dose this compound vs. continued Darbepoetin alfa | Hb maintained; difference in mean change vs. Darbepoetin: up to +0.6 g/dL |
| DIALOGUE 4 [1] [2] | Active-controlled; ESA-treated DD-CKD patients | Variable-dose this compound vs. continued Epoetin alfa/beta | Hb maintained; difference in mean change vs. Epoetin: -0.1 to +0.4 g/dL |
| Aspect | Findings | | :--- | :--- | | Long-Term Efficacy & Safety (Up to 36 months) [3] [4] | this compound effectively maintained Hb levels within target ranges (approx. 10.4-11.1 g/dL) in both NDD and DD patients over 36 months. Proportions of patients with adverse events were similar between this compound and ESA groups. | | Effects on Iron Metabolism [5] | In NDD patients, this compound led to significantly greater reductions in hepcidin, ferritin, and TSAT, and an increase in TIBC compared to ESAs.
In DD patients, the effects on iron parameters (iron, ferritin, hepcidin) were similar to ESAs, with a slightly greater increase in TSAT. |
For a detailed understanding, here are the key methodological elements from the DIALOGUE trials.
Key inclusion criteria across the studies required adult patients with anemia due to CKD [2]:
This compound is an oral hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI). Its mechanism can be visualized as follows:
Mechanism of Action of this compound: By inhibiting HIF-PHs, this compound prevents the degradation of HIF-α, leading to its stabilization, dimerization with HIF-β, and translocation to the nucleus. This complex then activates the transcription of genes like EPO and those involved in iron metabolism (e.g., reducing hepcidin), promoting erythropoiesis. [5] [4] [6]
This compound primarily targets and inhibits the enzyme Prolyl Hydroxylase EGLN2 [1]. EGLN2 is a crucial cellular oxygen sensor.
The mechanism of this compound revolves around inhibiting EGLN2 to activate the hypoxia-responsive genetic program under normal oxygen conditions.
This compound inhibits EGLN2, preventing HIF-1α degradation and activating hypoxia-response genes.
Under normal oxygen conditions (normoxia), EGLN2 uses oxygen to hydroxylate specific proline residues on the HIF-α subunit (e.g., HIF-1α) [2] [3]. This hydroxylation marks HIF-α for recognition by the von Hippel-Lindau (VHL) protein, leading to its ubiquitination and rapid degradation by the proteasome [3] [4]. Under hypoxic conditions, or when EGLN2 is inhibited by this compound, HIF-α subunits are not hydroxylated, escape degradation, and accumulate in the cell. They then dimerize with their partner HIF-1β, translocate to the nucleus, and bind to Hypoxia-Response Elements (HREs) in the promoter regions of target genes [2] [3].
EGLN2 is a member of the EglN prolyl hydroxylase family, which includes EGLN1, EGLN2, and EGLN3 [5]. While all three can hydroxylate HIF-α, EGLN1 is considered the primary regulator under normal conditions [5]. EGLN2 has been identified as the molecular target of this compound in pharmacological databases [1].
Beyond HIF, EGLN2 has other substrates, indicating HIF-independent functions. A key substrate is the transcription factor FOXO3a [5]. EGLN2 hydroxylates FOXO3a, which prevents the binding of the deubiquitinase USP9x, thereby promoting FOXO3a's proteasomal degradation [5]. When EGLN2 is inactive, FOXO3a accumulates and can repress transcription of genes like Cyclin D1, leading to decreased cell proliferation [5]. This pathway is implicated in breast cancer and represents a potential HIF-independent mechanism that could be exploited therapeutically.
The primary therapeutic application of this compound is for the treatment of anemia, particularly in patients with chronic kidney disease (CKD).
Renal Anemia In CKD, the kidneys' ability to produce erythropoietin (EPO) is impaired. By stabilizing HIF, this compound promotes the transcription of the EPO gene and other genes that enhance iron availability (e.g., by reducing hepcidin), addressing multiple facets of anemia [6]. A 2024 meta-analysis of six randomized controlled trials concluded that this compound effectively increases hemoglobin levels in non-dialysis-dependent CKD patients without increasing the incidence of severe adverse events compared to erythropoiesis-stimulating agents (ESAs) [6] [7].
Table 1: Key Efficacy Outcomes of this compound in Non-Dialysis-Dependent (NDD) CKD Patients (vs. ESA or Placebo)
| Outcome Measure | Comparison Group | Mean Difference (95% CI) | P-value |
|---|---|---|---|
| Change in Hb | Placebo | +1.47 g/dL (1.18 to 1.75) | < 0.00001 |
| Change in Hb | ESA | +0.25 g/dL (0.09 to 0.40) | 0.002 |
| Change in Hepcidin | ESA | -24.51 (-29.12 to -19.90) | < 0.00001 |
| Change in Iron | ESA | -11.85 (-15.52 to -8.18) | < 0.00001 |
Oncology Research is exploring the use of this compound in cancer. A 2022 study found that this compound induced concentration-dependent apoptosis in chronic lymphocytic leukemia (CLL) cell lines, with an IC50 of approximately 20 μM [8]. It was also effective against ibrutinib-resistant CLL cells and showed synergistic cytotoxicity when combined with ibrutinib [8]. In these cells, this compound successfully increased HIF-1α protein levels and activated downstream genes (CXCR4, SLC2A1, VEGF) [8].
It is crucial to note that the role of HIF stabilization in cancer is complex and context-dependent. In some cancers, like renal cell carcinoma, HIF inhibition is a validated strategy [2]. In others, like acute myeloid leukemia (AML), genetic studies suggest that HIF activation may have anti-leukemic effects, making PHD inhibition a potential therapeutic avenue [4].
The following methodologies are cited in the literature for investigating the effects of this compound and EGLN2 inhibition.
1. In Vitro Validation of HIF-1α Stabilization
2. Cell Proliferation and Viability Assays
3. Apoptosis Analysis by Flow Cytometry
This compound is a targeted inhibitor of the EGLN2 prolyl hydroxylase. Its well-defined mechanism of action—stabilizing HIF-α to activate a transcriptional program that promotes erythropoiesis and iron metabolism—has proven effective for treating renal anemia.
Under normal oxygen conditions (normoxia), HIF-PH enzymes hydroxylate the HIF-α subunit, marking it for recognition by the von Hippel-Lindau protein (pVHL) and subsequent proteasomal degradation [1] [2]. Molidustat acts as a competitive inhibitor of HIF-PH enzymes, primarily targeting the PHD2-HIF-2α axis that controls renal EPO production [1] [2].
This inhibition prevents HIF-α degradation, allowing it to accumulate, dimerize with HIF-β, and translocate to the nucleus. The HIF complex then binds to Hypoxia-Response Elements (HREs), activating the transcription of genes involved in erythropoiesis and iron metabolism [1] [2]. The core mechanism is summarized below:
This compound inhibits HIF-PH, stabilizing HIF-α and activating hypoxia-response genes.
Stabilizing HIF with this compound has two primary biological consequences:
A 2024 meta-analysis of six randomized controlled trials confirmed the efficacy and safety of this compound in patients with chronic kidney disease (CKD) [4].
Table 1: Efficacy of this compound in Non-Dialysis Dependent (NDD) CKD Patients [4]
| Outcome Measure | This compound vs. Placebo (Mean Difference) | This compound vs. ESAs (Mean Difference) |
|---|---|---|
| Change in Hemoglobin (ΔHb) | +1.47 g/dL (95% CI: 1.18 to 1.75) [4] | +0.25 g/dL (95% CI: 0.09 to 0.40) [4] |
| Change in Hepcidin (Δhepcidin) | -20.66 (95% CI: -31.67 to -9.66) [4] | -24.51 (95% CI: -29.12 to -19.90) [4] |
| Change in Ferritin (Δferritin) | -90.01 (95% CI: -134.77 to -45.25) [4] | Not Significant [4] |
Table 2: Efficacy of this compound in Dialysis-Dependent (DD) CKD Patients [4]
| Outcome Measure | This compound vs. ESAs (Mean Difference) |
|---|---|
| Change in Hemoglobin (ΔHb) | -0.18 g/dL (95% CI: -0.47 to 0.11); effect similar to ESAs [4] |
| Change in Transferrin Saturation (ΔTSAT) | +3.88 (95% CI: 2.10 to 5.65) [4] |
| Change in Hepcidin (Δhepcidin) | +1.20 (95% CI: -4.36 to 6.76); effect similar to ESAs [4] |
Researchers have used specific experimental models to characterize this compound:
The following diagram outlines a typical in vivo experimental workflow:
Typical in vivo workflow for evaluating this compound.
This compound is part of the HIF-PH inhibitor class investigated as alternatives to ESAs. Its potential advantages include oral administration and physiological EPO production. The phase 3 MIYABI program confirmed this compound's non-inferiority to ESAs in maintaining hemoglobin levels in DD-CKD patients over 52 weeks, with a comparable safety profile [2]. Research also explores its complex role in conditions like non-alcoholic fatty liver disease, where HIF-2α activation may promote steatosis [2].
Molidustat is a novel, orally bioavailable hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor currently in advanced clinical development for the treatment of anemia associated with chronic kidney disease (CKD). This innovative therapeutic approach represents a significant departure from conventional erythropoiesis-stimulating agents (ESAs) by targeting the body's physiological oxygen-sensing pathway. Unlike recombinant ESAs that provide exogenous erythropoietin, this compound stimulates the body's own endogenous erythropoietin production in a more physiological manner while simultaneously enhancing iron availability for erythropoiesis [1] [2].
The molecular mechanism of this compound centers on its inhibition of prolyl hydroxylase domain enzymes (PHDs), which normally tag hypoxia-inducible factor alpha (HIF-α) subunits for proteasomal degradation under normoxic conditions. By inhibiting these enzymes, this compound stabilizes HIF-α subunits (particularly HIF-1α and HIF-2α), allowing their translocation to the nucleus where they form active transcription complexes with HIF-β subunits. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of numerous genes involved in erythropoiesis and iron metabolism [2]. The resulting transcriptional program includes upregulation of erythropoietin gene expression, as well as genes encoding proteins involved in iron mobilization such as transferrin, transferrin receptor, and the iron exporter ferroportin [1]. Additionally, HIF stabilization leads to indirect suppression of hepcidin, further enhancing iron availability for hemoglobin synthesis [1].
Table 1: Key Genes Upregulated by HIF Stabilization with this compound
| Gene Category | Specific Genes | Physiological Effect |
|---|---|---|
| Erythropoiesis | Erythropoietin (EPO) | Stimulation of red blood cell production in bone marrow |
| Iron Metabolism | Transferrin (TF), Transferrin Receptor (TFRC), Ferroportin (SLC40A1) | Enhanced iron absorption, transport, and mobilization from stores |
| Hepcidin Regulation | Erythroferrone (ERFE) | Suppression of hepcidin to increase iron availability |
The following diagram illustrates the core molecular mechanism of this compound:
Figure 1: Molecular Mechanism of this compound as an HIF-PH Inhibitor. Under normal oxygen conditions, PHD enzymes hydroxylate HIF-α subunits, targeting them for proteasomal degradation. This compound inhibits PHDs, stabilizing HIF-α subunits that form heterodimers with HIF-β, translocate to the nucleus, bind to hypoxia-response elements (HREs), and activate transcription of erythropoietin and iron metabolism genes.
The dosing regimen for this compound has been refined through several clinical trials, with distinct approaches for different patient populations. The DIALOGUE clinical trial program provided foundational evidence for dosing in both ESA-naïve and ESA-converted non-dialysis CKD patients, which was further validated in the subsequent MIYABI phase 3 program [1] [3] [4].
In ESA-naïve patients (DIALOGUE 1), fixed doses of this compound ranging from 25-75 mg once daily and 25-50 mg twice daily were evaluated over 16 weeks. The results demonstrated dose-dependent increases in hemoglobin levels of 1.4-2.0 g/dL from baseline, effectively correcting anemia in this population [3] [5]. For ESA-converted patients (DIALOGUE 2), starting doses of 25, 50, or 75 mg once daily were used, with subsequent titration based on hemoglobin response to maintain levels within the target range of 10.0-12.0 g/dL [1] [3]. The phase 3 MIYABI program further refined this approach, implementing a dose-initiation strategy based on previous ESA dose when converting patients from established ESA therapy to this compound [4].
Table 2: this compound Dosing Strategies in Non-Dialysis CKD Patients Based on Clinical Trials
| Patient Population | Study | Starting Dose | Dose Titration | Target Hb Range | Key Efficacy Findings |
|---|---|---|---|---|---|
| ESA-Naïve Patients | DIALOGUE 1 [3] | 25, 50, or 75 mg once daily; 25 or 50 mg twice daily | Fixed dosing | <10.5 g/dL at baseline | Hb increase of 1.4-2.0 g/dL from baseline |
| ESA-Converted Patients | DIALOGUE 2 [1] | 25, 50, or 75 mg once daily | Every 4 weeks based on Hb response | 10.0-12.0 g/dL | Maintained Hb levels with difference of up to 0.6 g/dL vs darbepoetin |
| ESA-Converted Patients | MIYABI Phase 3 [4] | 25 or 50 mg once daily based on previous ESA dose | Regularly titrated to maintain Hb | 11.0-13.0 g/dL | Non-inferior to darbepoetin in maintaining Hb (LS mean difference: 0.13 g/dL) |
The dose titration algorithm used in the clinical trials follows a structured approach. After initiation, hemoglobin levels are monitored every 2-4 weeks, with dose adjustments made based on the rate of hemoglobin change and absolute values relative to the target range. If hemoglobin increases too rapidly (>1 g/dL in 2 weeks) or exceeds the upper limit of the target range, dosing is interrupted until hemoglobin decreases to within the target range, then resumed at a lower dose [1]. This careful titration is essential for maintaining hemoglobin within the desired therapeutic window and minimizing excessive hemoglobin fluctuations.
The efficacy of this compound extends beyond hemoglobin correction to include beneficial effects on iron metabolism parameters. In non-dialysis patients, this compound treatment results in decreased hepcidin, ferritin, and transferrin saturation (TSAT), along with increased total iron binding capacity (TIBC), indicating enhanced iron availability for erythropoiesis [1] [6]. These changes in iron parameters reflect the pleiotropic effects of HIF stabilization on multiple aspects of erythropoiesis and iron metabolism, potentially reducing the need for intravenous iron supplementation in some patients.
A critical consideration in the clinical use of this compound is its significant interaction with oral iron supplements, which has been systematically evaluated in dedicated drug interaction studies. When this compound is coadministered with immediate-release oral iron supplements (e.g., iron(II) sulfate), the bioavailability of this compound is substantially reduced by 50-75% for AUC and 46-84% for Cmax, depending on prandial status [7]. This interaction results from the formation of insoluble complexes between this compound and multivalent cations like ferrous iron (Fe²⁺), dramatically reducing this compound dissolution and absorption.
The pharmacological impact of this interaction is clinically significant, with concomitant iron administration reducing the erythropoietin response (EPO AUC(0-24)) by 31-44% compared to this compound administration alone [7]. This attenuation of pharmacodynamic effect could potentially compromise the efficacy of this compound in correcting anemia if not properly managed. Interestingly, the interaction appears less pronounced with enteric-coated iron formulations, though these still demonstrate some reduction in this compound exposure [7].
Table 3: Effect of Time Separation on this compound-Iron Interaction in Fasted State
| Time Between Iron and this compound | Reduction in this compound AUC | Reduction in this compound Cmax | Effect on EPO Response |
|---|---|---|---|
| Concomitant administration | 60-75% | 60-84% | 31-44% reduction in AUC(0-24) |
| Iron 2 hours before this compound | 42% | 52% | Less pronounced reduction |
| Iron 4 hours before this compound | 9% | 10% | Minimal effect |
In contrast to the significant interaction with iron, calcium supplements have a more modest effect on this compound pharmacokinetics, reducing AUC and Cmax by 15% and 47%, respectively, without significant impact on the erythropoietin response [7]. This suggests that the chelation potential between this compound and calcium is substantially lower than with iron, though separation of administration may still be advisable.
Based on these findings, the recommended clinical practice is to separate oral iron administration from this compound by at least 4 hours to minimize this interaction. When this separation is implemented, the effect on this compound exposure becomes clinically insignificant, allowing patients to receive both medications without compromising efficacy [7]. This dosing strategy requires careful patient education and medication scheduling to ensure adherence to the appropriate timing of administration.
For researchers designing clinical trials and clinical practitioners implementing this compound therapy, the following detailed protocol is recommended based on consolidated findings from phase 2 and 3 trials:
Dose Initiation:
Dose Titration and Monitoring:
Coadministration Guidelines:
Comprehensive monitoring of iron parameters is essential when managing this compound therapy. The following assessment protocol is recommended:
Baseline Assessment (prior to initiation):
Monitoring During Treatment:
The expected pattern of iron parameter changes in non-dialysis patients includes:
These changes reflect the mobilization of iron from stores and enhanced iron availability for erythropoiesis mediated by HIF stabilization.
For researchers conducting clinical trials with this compound, the following methodologies for assessing pharmacodynamic effects have been employed in previous studies:
Erythropoietin Measurement:
Iron Metabolism Parameters:
The following diagram illustrates the recommended clinical decision pathway for this compound dosing:
Figure 2: Clinical Decision Pathway for this compound Dose Titration in Non-Dialysis CKD Patients. The algorithm outlines evidence-based dose adjustment decisions based on hemoglobin response and target ranges established in clinical trials.
This compound has demonstrated a generally favorable safety profile in clinical trials of up to 52 weeks' duration. In pooled analyses from the phase 3 MIYABI program, the incidence of treatment-emergent adverse events was similar between this compound and ESA control groups (92.7% vs 96.3%, respectively) [4]. Most adverse events were mild or moderate in severity, with no unexpected safety signals identified during clinical development.
The cardiovascular safety profile of this compound is of particular interest given the historical concerns with ESA therapy. Available data indicate no significant difference in the incidence of cardiovascular adverse events between this compound and ESA-treated groups [6] [4]. Thromboembolic events, a known class concern with erythropoietic agents, occurred at similar rates between treatment groups, suggesting that this compound does not pose an increased risk compared to conventional ESAs when maintained within similar hemoglobin targets.
From a patient-centered perspective, treatment satisfaction with this compound has been evaluated using the Treatment Satisfaction Questionnaire for Medicine version II (TSQM-II). Results demonstrated that this compound was associated with significantly higher convenience domain scores compared to subcutaneous darbepoetin alfa, likely reflecting the preference for oral administration over injection [8]. Global satisfaction scores also favored this compound, though the differences were not statistically significant in all studies.
This compound represents a promising oral alternative to conventional ESAs for managing anemia in non-dialysis CKD patients. Its unique mechanism of action through HIF stabilization addresses multiple aspects of erythropoiesis, including endogenous erythropoietin production and enhanced iron availability. The recommended dosing regimen of 25-75 mg once daily, initiated based on previous ESA exposure status and carefully titrated to individual hemoglobin response, has demonstrated efficacy in correcting and maintaining hemoglobin levels within target ranges.
Critical to the successful clinical implementation of this compound is appropriate management of its interaction with oral iron supplements through separated administration. The provided protocols and monitoring guidelines, derived from robust clinical trial experience, offer researchers and clinicians a framework for optimizing therapy with this novel agent. As further clinical experience accumulates, this compound has the potential to expand treatment options for CKD patients with anemia, particularly those who prefer oral administration or have challenges with iron availability for erythropoiesis.
The following table summarizes the changes in key iron parameters observed in patients with non-dialysis dependent chronic kidney disease (NDD-CKD) treated with Molidustat, compared to placebo or Erythropoiesis-Stimulating Agents (ESAs).
| Parameter | This compound vs. Placebo | This compound vs. ESAs | Clinical Implications |
|---|---|---|---|
| Hemoglobin (Hb) | MD = +1.47 g/dL (P < 0.00001) [1] | MD = +0.25 g/dL (P = 0.002) [1] | Confirms drug efficacy; necessitates regular monitoring to avoid over-correction. |
| Hepcidin | MD = -20.66 (P = 0.0002) [1] | MD = -24.51 (P < 0.00001) [1] | Suggests enhanced iron mobilization and utilization; supports rationale for reduced intravenous iron use. |
| Serum Iron | Not significantly different [1] | MD = -11.85 μg/dL (P < 0.00001) [1] | Indicates increased iron consumption for erythropoiesis; risk of functional iron deficiency. |
| Transferrin Saturation (TSAT) | Not significantly different [1] | MD = -5.29% (P < 0.00001) [1] | A key marker for functional iron deficiency; guides decisions on iron supplementation. |
| Ferritin | MD = -90.01 ng/mL (P < 0.00001) [1] | Not significantly different [1] | Indicates reduction in iron stores. |
This compound's absorption is significantly impaired by concurrent oral iron intake. The following protocol, based on pharmacokinetic studies, outlines how to manage this interaction [2].
| Interacting Substance | Administration Timing | Impact on this compound Exposure (AUC) | Impact on EPO Response (AUC(0-24)) | Recommended Dosing Separation |
|---|---|---|---|---|
| Iron(II) Sulfate (Fasted) | Concomitant | Reduction of 50-75% [2] | Reduction of 31-44% [2] | Administer oral iron at least 4 hours before this compound. A 4-hour gap reduces absorption interference to ~10% [2]. |
| Iron(II) Sulfate (Fed) | Concomitant | Reduction of 50-75% [2] | Reduction of 31-44% [2] | Same as fasted state. Food does not mitigate interaction. |
| Calcium Acetate | Concomitant | Reduction of 15% [2] | No significant impact [2] | No time separation required. |
The diagram below illustrates how this compound works and why monitoring iron parameters is essential for its effective use.
This protocol provides a methodology for monitoring iron status in a clinical study of this compound.
Sample Collection & Analysis:
A typical dose titration protocol, synthesized from the aforementioned trials, involves the following steps [1] [2]:
Vigilant safety monitoring is essential during treatment.
For researchers investigating the mechanism of action or efficacy in animal models, the following protocol provides a framework.
Objective: To evaluate the pharmacodynamic effects and dose-response relationship of this compound on erythropoiesis in a controlled preclinical setting.
Materials:
Methodology:
The following diagram illustrates the this compound dose titration logic based on hemoglobin response, providing a clear decision-making pathway for clinicians and researchers.
The clinical data reveals a consistent profile of this compound's effects.
| Aspect | Key Findings |
|---|---|
| Efficacy in NDD-CKD | This compound significantly increased Hb vs. placebo (MD=1.47 g/dL, P<0.00001) and was superior to ESAs (MD=0.25 g/dL, P=0.002) [4]. |
| Efficacy in DD-CKD | This compound was non-inferior to ESAs in maintaining Hb levels (MD=-0.18 g/dL, P=0.23) [4]. |
| Iron Metabolism | This compound improves iron utilization. In NDD patients, it significantly reduced hepcidin, ferritin, and iron vs. ESAs or placebo [4]. |
| Safety Profile | Generally well-tolerated. Most adverse events are mild/moderate. No significant difference vs. ESAs in severe adverse events, death, or cardiovascular events [1] [4]. Common adverse reaction in cats is vomiting [3] [5]. |
The phase III "MIYABI" program comprised multiple studies to evaluate the efficacy and safety of molidustat compared to erythropoiesis-stimulating agents (ESAs) like darbepoetin alfa [1] [2]. The core design and patient eligibility criteria for these studies are summarized below.
Table 1: Design and Key Inclusion Criteria of Phase III MIYABI Trials
| Trial Identifier & Name | Patient Population | Key Inclusion Criteria (Hemoglobin) | Trial Design & Comparator | Primary Efficacy Endpoint(s) |
|---|
| MIYABI ND-C (NCT03350321) [1] | NDD-CKD, ESA- naïve | Mean Hb between ≥80 and <100 g/L [2] (approx. 8.0-10.0 g/dL) | Randomized, open-label, parallel-group vs. Darbepoetin alfa (52 weeks) [1] | • Mean Hb during weeks 30-36 within target range (110-130 g/L) • Non-inferiority of Hb change from baseline [1] | | MIYABI ND-M (NCT03350347) [1] [3] | NDD-CKD, on ESA | Mean Hb between ≥100 and <130 g/L [2] (approx. 10.0-13.0 g/dL) | Randomized, open-label, parallel-group vs. Darbepoetin alfa (52 weeks) [1] | • Mean Hb during weeks 30-36 within target range (110-130 g/L) • Non-inferiority of Hb change from baseline [1] | | MIYABI HD-M (NCT03543657) [2] | DD-CKD (Hemodialysis), on ESA | Mean Hb between ≥95 and <120 g/L (approx. 9.5-12.0 g/dL) | Randomized, double-blind, double-dummy, active-controlled vs. Darbepoetin alfa (52 weeks) [2] | • Non-inferiority of Hb change from baseline [2] | | MIYABI HD-C (NCT03351166) [2] | DD-CKD (Hemodialysis), ESA- naïve | Mean Hb between ≥80 and <100 g/L [2] (approx. 8.0-10.0 g/dL) | Single-arm, multicenter (24-week treatment) [2] | Rate of rise in Hb (g/L/week) at first dose change up to week 8 [2] | | MIYABI PD (NCT03418168) [2] | DD-CKD (Peritoneal Dialysis), with or without ESA | ESA-untreated: ≥80 and <110 g/L; ESA-treated: ≥100 and <130 g/L [2] | Single-arm, multicenter (36-week treatment) [2] | Responder rate [2] |
General Inclusion and Exclusion Principles: Across the trials, general inclusion criteria required adults (aged ≥20 years in Japan trials) with a diagnosis of renal anemia due to CKD [2] [3]. Key exclusion criteria typically encompassed conditions such as:
A 2024 meta-analysis of six randomized controlled trials provides a consolidated view of this compound's performance against placebos and ESAs [5] [6].
Table 2: Efficacy and Iron Metabolism Outcomes from Meta-Analysis (2024)
| Outcome Measure | Patient Population | This compound vs. Placebo (Mean Difference) | This compound vs. ESA (Mean Difference) |
|---|---|---|---|
| Change in Hb (ΔHb) | NDD-CKD | +1.47 g/dL (95% CI: 1.18 to 1.75; P<0.00001) [5] [6] | +0.25 g/dL (95% CI: 0.09 to 0.40; P=0.002) [5] [6] |
| Change in Hepcidin (Δhepcidin) | NDD-CKD | -20.66 (95% CI: -31.67 to -9.66; P=0.0002) [5] [6] | -24.51 (95% CI: -29.12 to -19.90; P<0.00001) [5] [6] |
| Change in Iron (Δiron) | NDD-CKD | Not Reported | -11.85 (95% CI: -15.52 to -8.18; P<0.00001) [5] |
| Change in TSAT (ΔTSAT) | NDD-CKD | Not Reported | -5.29 (95% CI: -6.81 to -3.78; P<0.00001) [5] |
| Change in Ferritin (Δferritin) | NDD-CKD | -90.01 (95% CI: -134.77 to -45.25; P<0.00001) [5] | Not Significant [5] |
| Change in Hb (ΔHb) | DD-CKD | Not Applicable | -0.18 g/dL (95% CI: -0.47 to 0.11; P=0.23) [5] [6] |
Safety Profile: The meta-analysis found no significant difference in the incidence of serious adverse events (SAEs), mortality, and cardiovascular adverse events between this compound and ESA treatment groups [5] [6]. This indicates that this compound has a comparable safety profile to ESAs in the treatment of renal anemia.
Mechanism of Action this compound is an oral inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH). Its mechanism can be visualized as follows:
This diagram illustrates how this compound, by inhibiting HIF-PH, stabilizes HIF-α subunits. These subunits dimerize with HIF-β, translocate to the nucleus, and activate the transcription of erythropoietin (EPO) and genes involved in iron metabolism (e.g., reducing hepcidin), thereby simultaneously stimulating erythropoiesis and improving iron availability [5] [2] [4].
Detailed Experimental Protocol The following workflow outlines the core methodology from the phase III studies [1] [2]:
Key Protocol Elements:
The clinical trial data demonstrates that this compound is an effective oral alternative to injectable ESAs for managing renal anemia. It is particularly effective in non-dialysis-dependent CKD patients, showing superior hemoglobin correction compared to placebo and a slight but significant improvement over ESAs, coupled with positive effects on iron metabolism [5] [6]. For dialysis-dependent patients, this compound is non-inferior to ESAs in maintaining hemoglobin levels [5] [6].
Patient-Centered Outcomes: A post-hoc analysis of the MIYABI ND-C and ND-M trials revealed that patient-reported treatment satisfaction, especially regarding convenience, was higher with oral this compound than with subcutaneous darbepoetin alfa [7]. This highlights a significant potential benefit for long-term treatment adherence in chronic conditions.
Ongoing post-marketing observational studies (e.g., NCT number not available in search results but referenced as an active study [8]) continue to monitor the long-term safety and effectiveness of this compound in real-world clinical practice, which will further inform its role in treating renal anemia.
Molidustat is a potent, reversible inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH). Its primary mechanism of action involves stabilizing hypoxia-inducible factor-alpha (HIF-α) subunits by preventing their oxygen-dependent degradation. [1] This stabilization mimics a state of cellular hypoxia, leading to the translocation of HIF-α to the nucleus, dimerization with HIF-β, and subsequent transcription of hypoxia-responsive genes, including erythropoietin (EPO). [1] [2] The induced EPO then stimulates erythropoiesis in the bone marrow. Furthermore, HIF stabilization also upregulates genes involved in iron metabolism (e.g., facilitating iron transport and reducing hepcidin levels), thereby enhancing iron availability for red blood cell production. [3] [2] This dual action on erythropoiesis and iron homeostasis makes it a valuable therapeutic agent for anemia of chronic kidney disease (CKD).
This compound treatment protocols differ significantly between veterinary and human clinical use, primarily in treatment cycles and monitoring intensity. The following tables summarize the core parameters for both applications.
Table 1: this compound Treatment Protocol for Feline Chronic Kidney Disease (FDA Conditionally Approved)
| Parameter | Specification |
|---|---|
| Indication | Control of nonregenerative anemia associated with CKD in cats [4] [5] |
| Dosage | 2.3 mg/lb (5 mg/kg) body weight, orally, once daily [4] [6] |
| Treatment Cycle | Up to 28 consecutive days, followed by a mandatory treatment pause of at least 7 days [4] [1] |
| Dose Adjustment | Dose is rounded to the nearest 0.1 mL using the provided syringe; no daily adjustment based on weight [4] |
| Monitoring Start | Hematocrit (HCT) or Packed Cell Volume (PCV) should be monitored weekly starting around Day 14 of the treatment cycle [4] [6] |
| Monitoring During Pause | HCT/PCV should be checked periodically (e.g., weekly, bi-weekly, or monthly) after treatment cessation [4] |
| Re-treatment Criteria | A new 28-day treatment cycle is initiated when HCT/PCV falls below the lower limit of the reference range, after a minimum 7-day pause [4] [6] |
| Treatment Cessation | Discontinue if HCT/PCV exceeds the upper limit of the reference range or if no response is observed after 3 weeks [4] |
Table 2: this compound Treatment Protocol in Human Clinical Trials (Renal Anemia)
| Parameter | Specification |
|---|---|
| Indication | Anemia in patients with Chronic Kidney Disease (CKD), both dialysis-dependent (DD) and non-dialysis-dependent (NDD) [7] [3] [8] |
| Standard Dosage | 75 mg once daily is a common starting dose, with subsequent titration every 4 weeks based on Hb response [7] [8] |
| Treatment Duration | Long-term, continuous treatment studied in clinical trials for up to 52 weeks [8] |
| Dose Titration | Dose is titrated (e.g., 25 mg, 50 mg, 75 mg, 100 mg, 150 mg) to maintain hemoglobin (Hb) within a target range (e.g., ≥10.0 to <12.0 g/dL) [7] [8] |
| Monitoring Frequency | Intensive monitoring, especially during initiation: weekly for the first 4 weeks, then every 2 weeks until week 8, and every 4 weeks thereafter [7] |
| Efficacy Evaluation | Primary efficacy is often evaluated during a stable evaluation period (e.g., weeks 30-36 of a 52-week study) [8] |
| Rescue Treatment | Allowed at investigator's discretion for lack of efficacy (e.g., Hb < 8.0 g/dL) [7] |
This protocol is designed for researchers conducting studies in feline subjects with CKD-associated anemia.
1. Subject Selection & Baseline Assessment
2. Dosing and Administration
3. Treatment Cycle & Monitoring Schedule
4. Data Collection & Endpoint Assessment
This protocol outlines a standard design for a Phase 3 efficacy and safety study of this compound in human patients with renal anemia, based on the MIYABI program. [8]
1. Study Design
2. Patient Population
3. Dosing and Titration
4. Assessment Schedule
The following diagrams illustrate the molecular mechanism of this compound and a generalized workflow for clinical trial protocols.
Table 3: Summary of Efficacy and Safety Findings from Clinical Studies
| Study Population | Efficacy Findings | Safety Findings |
|---|---|---|
| Feline (CKD) | In field studies, a reasonable expectation of efficacy was established. A percentage of cats showed increased HCT (>25% relative or ≥4% absolute increase from baseline) by Day 28. [5] | Most Common: Vomiting (52.7% of cats). [4] [9] Serious: Suspected thromboembolism, seizures, increased systolic blood pressure, and mild transient hyperkalemia. [4] |
| Human (NDD-CKD) | ΔHb from baseline was significantly higher for this compound than for placebo [MD=1.47 g/dL] and for ESAs [MD=0.25 g/dL]. This compound also significantly reduced hepcidin, iron, and transferrin saturation (TSAT) compared to ESAs. [3] | No significant difference in the incidence of serious adverse events (SAEs), death, or cardio-related adverse events compared to ESA group. [3] |
| Human (DD-CKD) | This compound showed non-inferiority to ESAs in increasing and maintaining Hb levels. [MD=-0.18 g/dL, not significant]. Effects on iron, ferritin, and hepcidin were similar to ESAs. [7] [3] | Well tolerated with no new safety signals. No adverse events of special interest reported in a 24-week correction study. [7] [3] |
This compound represents a novel oral therapeutic class for managing anemia in CKD by targeting the body's physiological oxygen-sensing pathway. The application notes and detailed protocols provided here highlight critical differences in treatment strategy: cyclic administration with intensive monitoring in veterinary medicine versus long-term, titrated dosing in human medicine. Researchers must adhere to these distinct protocols to ensure efficacy and patient safety. The drug's ability to concurrently address EPO production and iron metabolism offers a significant advantage, though vigilance for adverse events like vomiting and thromboembolism is paramount. Future research directions may include exploring its use in other anemia types and further refining long-term risk-benefit profiles.
Molidustat (BAY 85-3934) represents a novel class of orally bioavailable hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) currently under investigation for treating anemia associated with chronic kidney disease (CKD). Unlike conventional erythropoiesis-stimulating agents (ESAs) that require parenteral administration, this compound offers the advantage of oral dosing while simultaneously addressing both erythropoietin deficiency and iron dysregulation—two fundamental pathophysiological components of renal anemia. The therapeutic rationale for this compound stems from its ability to stabilize HIF-α subunits (both HIF-1α and HIF-2α), leading to transcription of hypoxia-responsive genes that coordinate erythropoiesis and iron metabolism [1].
The combination of this compound with iron supplementation represents a sophisticated approach to anemia management that leverages the drug's dual mechanisms of action. Through HIF-2α stabilization, this compound directly upregulates the iron exporter ferroportin, facilitating iron mobilization from storage sites, while indirectly suppressing hepcidin expression via enhanced erythropoietic activity [1]. This coordinated regulation of iron metabolism significantly improves iron availability for erythropoiesis, potentially reducing the required doses of both this compound and supplemental iron. Additionally, HIF-1α stabilization increases transcription of transferrin and transferrin receptors, further optimizing iron utilization for hemoglobin synthesis [1]. This application note provides detailed protocols and evidence-based guidance for implementing this compound-iron combination therapy in both research and clinical settings.
This compound exerts distinct effects on iron metabolism parameters that vary significantly between non-dialysis-dependent (NDD) and dialysis-dependent (DD) CKD populations. These differences reflect the altered iron homeostasis and inflammatory states characteristic of advanced CKD patients requiring renal replacement therapy. Understanding these population-specific responses is essential for optimizing iron supplementation strategies when administering this compound.
Table 1: Effects of this compound on Iron Metabolism Parameters in CKD Patients
| Parameter | Non-Dialysis-Dependent (NDD) Patients | Dialysis-Dependent (DD) Patients |
|---|---|---|
| TSAT | Decreases [1] [2] | Increases or remains stable [1] [2] |
| Hepcidin | Significantly decreases [1] [2] | Remains stable [1] [2] |
| Ferritin | Decreases [1] [2] | Increases [1] [2] |
| Serum Iron | Decreases [1] | Increases [1] |
| TIBC | Increases [1] | Remains stable or slightly increases [1] [2] |
| Clinical Interpretation | Enhanced iron utilization and mobilization | Improved iron availability with reduced inflammation |
The divergent response patterns between NDD and DD patients highlight the complex interplay between this compound and the uremic microenvironment. In NDD-CKD patients, this compound reduces hepcidin levels by approximately 20-25 ng/mL more than ESAs, facilitating iron release from storage sites and resulting in decreased ferritin and increased TIBC [2]. This effect creates a favorable iron utilization profile that enhances erythropoietic efficiency. Conversely, in DD-CKD patients, hepcidin remains largely unchanged while TSAT shows modest improvement (approximately 4% increase compared to ESAs), suggesting alternative mechanisms for iron mobilization in the dialysis population [1] [2]. These differences underscore the necessity for population-specific dosing protocols when combining this compound with iron supplementation.
Table 2: Comparative Efficacy of this compound Versus ESAs in CKD Anemia
| Efficacy Parameter | This compound in NDD-CKD | ESAs in NDD-CKD | This compound in DD-CKD | ESAs in DD-CKD |
|---|---|---|---|---|
| ΔHb from baseline (g/dL) | +1.47 vs placebo [2] +0.25 vs ESA [2] | +1.70 in ESA-naïve [3] | -0.18 vs ESA [2] | Comparable [2] |
| Hb response rate | Comparable to ESA [4] | 48-78% [3] | Non-inferior to ESA [4] | Maintenance [4] |
| ΔHepcidin from baseline | -20.66 vs placebo [2] -24.51 vs ESA [2] | Variable increase | +1.20 vs ESA [2] | Stable [2] |
| IV iron requirements | Reduced [3] | Protocol-dependent | Possibly reduced [3] | Protocol-dependent |
Clinical trial data from the DIALOGUE program demonstrated that this compound effectively increased and maintained hemoglobin levels within target ranges (10-12 g/dL) across different CKD populations [1]. In treatment-naïve NDD patients, this compound achieved a significantly greater hemoglobin increase compared to placebo (mean difference +1.47 g/dL) and a modest but statistically significant advantage over ESAs (mean difference +0.25 g/dL) [2]. The MIYABI phase 3 program confirmed the non-inferiority of this compound compared to darbepoetin alfa in maintaining hemoglobin levels in DD-CKD patients over 52 weeks, with comparable safety profiles [4]. A noteworthy finding across studies was that this compound's effects on hemoglobin were achieved with reduced hepcidin levels and optimized iron parameters, supporting its role in improving iron utilization for erythropoiesis [1] [2].
The coadministration of this compound with oral iron supplements presents significant pharmacokinetic challenges that must be addressed through strategic timing of administration. Investigation of this interaction revealed that simultaneous administration of this compound with iron(II) sulfate reduces this compound AUC by 50-75% and Cmax by 46-84%, with corresponding reductions in erythropoietin response (EPO AUC(0-24) reduced by 31-44%) [5]. This substantial decrease in bioavailability stems from the formation of poorly soluble complexes between this compound and multivalent cations, primarily Fe²⁺, in the gastrointestinal tract.
Optimal Time Separation: Based on dedicated drug interaction studies, oral iron supplements should be administered at least 4 hours before this compound dosing. This interval reduces the interaction to clinically acceptable levels (approximately 9% reduction in AUC and 10% reduction in Cmax) [5]. When this separation is not feasible, alternative iron formulations (such as intravenous iron) should be considered to avoid compromised this compound efficacy.
Formulation Considerations: Enteric-coated iron formulations (e.g., iron(II) glycine sulphate complex) do not significantly mitigate the interaction problem, as the interaction can still occur following release in the intestinal environment [5]. Similarly, calcium supplements show less pronounced effects (15% reduction in AUC, 47% reduction in Cmax) without significant impact on EPO response, but should still be administered with separation from this compound dosing when possible [5].
Food Considerations: Administration with food does not prevent the iron-molidustat interaction, though it may moderately attenuate its extent. Under fed conditions, simultaneous iron administration reduced this compound AUC by 50% and Cmax by 46%, compared to 75% and 84% reductions under fasting conditions [5].
Patient Selection Criteria: this compound with iron supplementation is indicated for CKD-associated anemia in both NDD and DD adult patients. Baseline iron studies should include transferrin saturation (TSAT), ferritin, and TIBC, with optimal initiation parameters of ferritin ≥100 μg/L and TSAT ≥20% [1]. This compound should be avoided in patients with history of seizures, abnormal blood clotting, or uncontrolled hypertension [6] [7].
Dosing Protocol:
Monitoring Protocol:
The drug interaction profile between this compound and iron supplements was characterized through three randomized, open-label, crossover studies in healthy male volunteers. These studies employed rigorous pharmacokinetic methodologies to quantify the extent of interaction and identify optimal administration strategies.
Study Population: Each study enrolled 12-15 healthy white male volunteers aged 18-45 years with BMI 18.0-29.9 kg/m². Participants were required to fast for ≥10 hours before drug administration (except in the fed arm of Study 3) and abstain from alcohol, caffeine, and xanthine-containing foods or beverages during the study periods [5].
Study Designs:
Pharmacokinetic Assessments: Blood samples for this compound quantification were collected pre-dose and at 13 time points up to 24 hours post-dose. Plasma concentrations were determined using validated bioanalytical methods, with calculation of AUC(0-∞), Cmax, tmax, and t½ using non-compartmental analysis [5].
Pharmacodynamic Assessments: Endogenous erythropoietin levels were measured pre-dose and at 10 time points up to 48 hours post-dose to assess the functional impact of the interaction on HIF pathway activation [5].
The clinical efficacy data referenced in this application note were derived from the DIALOGUE and MIYABI clinical trial programs, which employed standardized methodologies across multiple centers and patient populations.
DIALOGUE Phase 2 Program:
MIYABI Phase 3 Program:
Figure 1: Molecular Mechanism of this compound Action in Coordinating Erythropoiesis and Iron Metabolism
This diagram illustrates the dual mechanisms through which this compound enhances erythropoiesis and iron availability. By inhibiting HIF prolyl hydroxylase (HIF-PH), this compound prevents degradation of HIF-α subunits, enabling formation of transcriptionally active HIF complexes that migrate to the nucleus [1]. The HIF-2α subtype plays a particularly important role in regulating genes involved in iron metabolism, including ferroportin (the primary iron exporter), while indirectly suppressing hepcidin expression through enhanced erythropoietic activity [1]. Simultaneously, HIF-1α contributes to upregulation of transferrin and transferrin receptors, optimizing iron delivery to erythroid precursor cells [1]. This coordinated genetic program creates a favorable environment for iron utilization in hemoglobin synthesis, explaining the reduced iron parameter requirements observed in clinical trials.
Figure 2: Clinical Implementation Workflow for this compound-Iron Combination Therapy
This workflow outlines the systematic approach to implementing this compound-iron combination therapy in clinical practice. The process begins with appropriate patient selection based on CKD diagnosis, anemia, and adequate iron stores [1] [4]. Following comprehensive baseline assessment, therapy initiation includes careful attention to drug interaction management, particularly the critical timing separation between this compound and oral iron supplements [5]. Regular monitoring of hematologic and iron parameters guides dose titration to achieve target hemoglobin levels while minimizing the risk of polycythemia or other adverse events [1] [6]. Long-term management may involve continuous or cyclic dosing regimens based on individual patient response and evolving clinical status [6] [7].
The combination of This compound with iron supplementation represents a scientifically advanced approach to renal anemia management that addresses multiple pathophysiological mechanisms simultaneously. Through its dual action on erythropoietin production and iron metabolism, this compound offers a more physiological alternative to conventional ESAs, with the additional advantages of oral administration and potentially reduced cardiovascular risks [3]. The differential effects on iron parameters between NDD and DD patients highlight the importance of population-specific protocols, while the significant pharmacokinetic interaction with oral iron necessitates careful timing of administration or consideration of intravenous iron alternatives.
Future research directions should focus on long-term safety outcomes, particularly regarding vascular calcification and potential off-target HIF effects, which are currently being evaluated in phase IV trials such as DREAM-CKD [3]. Additionally, personalized dosing algorithms incorporating genetic polymorphisms in HIF pathway components may further optimize the efficacy and safety of this compound-iron combination therapy. The cost-effectiveness of this approach, with estimated savings of £30,420–£38,480 over 5 years compared to epoetin, provides an additional compelling rationale for its adoption in healthcare systems [3].
The table below summarizes the key pharmacokinetic parameters of this compound derived from studies in healthy male volunteers.
| Parameter | Findings | Notes / Conditions |
|---|---|---|
| Absorption & Exposure | Rapid absorption; dose-dependent increase in C~max~ and AUC [1]. | Median T~max~: 0.25-0.75 hours [2]. |
| Absolute Bioavailability (F) | 59% (immediate-release tablets) [2] [3]. | |
| Volume of Distribution (V~ss~) | 39.3 - 50.0 L [2] [3]. | Following IV administration. |
| Clearance (CL) | 28.7 - 34.5 L/h (total body clearance) [2] [3]. | Following IV administration. |
| Terminal Half-Life (t~½~) | 4.64 - 10.40 hours [1]. | After single oral dose (5-50 mg). |
| Metabolism | Extensive, primarily via N-glucuronidation to metabolite M-1 [2] [3]. | M-1 is pharmacologically inactive [2]. |
| Excretion | Primarily renal (90.7% of radioactivity) [2] [3]. | Total recovery of administered dose: 97.0% [2]. |
| Feces | ~6% (as unchanged drug) [2] [3]. | |
| Urine | ~4% (as unchanged drug); ~85% of dose as metabolite M-1 [2] [3]. |
Here are the methodologies for two pivotal clinical studies that characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
This study aimed to investigate the metabolism, excretion pattern, mass balance, and pharmacokinetics of this compound.
The workflow of this mass balance study is summarized in the following diagram:
This study investigated the absolute bioavailability and pharmacodynamics (effect on EPO levels) of this compound.
This compound is a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. Its mechanism and downstream effects are illustrated below:
The pharmacodynamic proof-of-concept was established in a first-in-human study, where single oral doses of this compound (12.5 mg and above) elicited a dose-dependent increase in endogenous EPO [1]. The time course of EPO levels resembled normal diurnal variation, peaking at approximately 12 hours post-dose and returning to baseline after 24-48 hours [1].
This compound (BAY 85-3934) represents a novel class of orally bioavailable inhibitors targeting hypoxia-inducible factor prolyl hydroxylase (HIF-PH) for the treatment of anemia associated with chronic kidney disease (CKD). This small molecule therapeutic approach fundamentally differs from conventional erythropoiesis-stimulating agents (ESAs) by activating the body's natural physiological response to hypoxia. Under normal oxygen conditions, HIF-PH enzymes hydroxylate HIF-α subunits, marking them for proteasomal degradation via the von Hippel-Lindau protein pathway. This compound inhibits this oxygen-sensing mechanism, thereby stabilizing HIF-α subunits and facilitating their translocation to the nucleus where they heterodimerize with HIF-β subunits. This active transcription complex binds to hypoxia-responsive elements in DNA, activating the expression of erythropoietin and other hypoxia-inducible genes essential for erythropoiesis.
The therapeutic rationale for HIF-PH inhibition in renal anemia stems from the pathophysiology of CKD, where impaired kidney function leads to deficient erythropoietin production despite intact EPO gene regulatory elements. Preclinical studies demonstrated that this compound stimulates endogenous erythropoietin production primarily in the kidney, with minor induction of hepatic EPO, resulting in physiological EPO levels that avoid the supraphysiological peaks associated with recombinant EPO administration. Beyond erythropoietin induction, HIF activation also promotes iron mobilization for erythropoiesis through downregulation of hepcidin and upregulation of transferrin receptors, addressing the functional iron deficiency commonly observed in CKD patients. This multimodal mechanism positions this compound as a promising alternative to ESAs, potentially offering comparable efficacy with improved safety profile and the convenience of oral administration.
Table 1: Hematological Efficacy Endpoints of this compound in CKD Patients
| Population | Comparator | Hemoglobin Change (g/dL) | Hematocrit Response | EPO Modulation | Study Reference |
|---|---|---|---|---|---|
| Non-dialysis CKD | Placebo | +1.4 to +2.0 | N/A | Significant increase | DIALOGUE 1 [1] [2] |
| Non-dialysis CKD | Darbepoetin | +0.6 difference | Maintained target range | Physiological levels | DIALOGUE 2 [1] [2] |
| Dialysis-dependent CKD | Epoetin | -0.1 to +0.4 difference | Maintained target range | Physiological levels | DIALOGUE 4 [1] [2] |
| Healthy cats (5 mg/kg) | Placebo | Significant increase | 54.4% vs 40.3% (Day 14) | Significant increase | Veterinary Study [3] [4] |
Clinical trials have consistently demonstrated that this compound produces dose-dependent increases in hemoglobin levels across various patient populations. In the phase 2b DIALOGUE program, which encompassed three randomized controlled trials, this compound effectively corrected and maintained hemoglobin levels within predetermined target ranges. The hemodynamic response follows a predictable time course, with significant increases in hematocrit observed as early as day 14 of treatment in feline models, reaching potentially excessive levels (>60%) by days 14-21 at higher doses (10 mg/kg), followed by a return to baseline approximately 70 days after treatment cessation. This temporal pattern underscores the importance of careful dose titration and regular monitoring to avoid overshooting target hemoglobin levels while maintaining therapeutic efficacy.
The comparative efficacy of this compound against standard ESAs has been evaluated in multiple trials. A recent meta-analysis of six studies encompassing 2,025 participants revealed that for non-dialysis patients, the change in hemoglobin from baseline was significantly higher for this compound than for both placebo [MD = 1.47 (95% CI: 1.18 to 1.75), P < 0.00001] and ESAs [MD = 0.25 (95% CI: 0.09 to 0.40), P = 0.002]. For dialysis-dependent CKD patients, molidustt demonstrated non-inferior efficacy compared to ESAs [MD = -0.18 (95% CI: -0.47 to 0.11), P = 0.23], indicating comparable hemoglobin maintenance in this population [5]. These findings support this compound as an effective alternative to parenteral ESAs across the spectrum of CKD severity.
Table 2: Iron Metabolism Parameters Following this compound Administration
| Parameter | Non-Dialysis Patients vs Placebo | Non-Dialysis Patients vs ESAs | Dialysis Patients vs ESAs | Biological Significance |
|---|---|---|---|---|
| Hepcidin | MD = -20.66 (95% CI: -31.67 to -9.66), P = 0.0002 [5] | MD = -24.51 (95% CI: -29.12 to -19.90), P < 0.00001 [5] | MD = 1.20 (95% CI: -4.36 to 6.76), P = 0.67 [5] | Enhanced iron availability |
| Serum Iron | Not significant | MD = -11.85 (95% CI: -15.52 to -8.18), P < 0.00001 [5] | MD = 3.78 (95% CI: -7.21 to 14.76), P = 0.5 [5] | Increased iron utilization |
| Transferrin Saturation | Not significant | MD = -5.29 (95% CI: -6.81 to -3.78), P < 0.00001 [5] | MD = 3.88 (95% CI: 2.10 to 5.65), P < 0.0001 [5] | Improved iron incorporation |
| Ferritin | MD = -90.01 (95% CI: -134.77 to -45.25), P < 0.00001 [5] | Not significant | MD = 25.03 (95% CI: -34.69 to 84.75), P = 0.41 [5] | Reduced iron stores |
This compound demonstrates pleiotropic effects on iron metabolism that extend beyond erythropoietin stimulation alone. The significant reduction in hepcidin levels observed particularly in non-dialysis patients represents a distinct advantage over ESAs, as hepcidin suppression enhances iron absorption from the gastrointestinal tract and promotes iron mobilization from reticuloendothelial stores. This mechanism addresses the functional iron deficiency that frequently limits ESA efficacy in CKD patients, potentially reducing the need for intravenous iron supplementation. The observed reductions in serum iron and transferrin saturation in non-dialysis patients likely reflect enhanced iron utilization for erythropoiesis rather than true iron deficiency, as these parameters decreased alongside improvements in hemoglobin levels.
The differential effects on iron parameters between non-dialysis and dialysis populations may reflect the more profound inflammation and consequently higher hepcidin levels typically seen in dialysis patients. The fact that this compound significantly reduced hepcidin in non-dialysis patients but not in dialysis patients suggests that the anti-hepcidin effect may be modulated by underlying inflammatory status. This has important clinical implications for patient selection and management strategies, highlighting the need for population-specific treatment approaches. The iron-mobilizing effects of this compound provide a physiological mechanism for supporting increased erythropoiesis while potentially mitigating the iron restriction that often complicates anemia management in CKD.
The safety profile of this compound has been extensively evaluated across multiple clinical trials. Overall, treatment has been generally well tolerated, with most adverse events being mild or moderate in severity. A meta-analysis of six randomized controlled trials found no significant differences in the incidence of serious adverse events (SAEs), death, or cardiovascular-related adverse events between this compound and ESA groups [5]. This represents a crucial finding given the cardiovascular safety concerns that have historically complicated ESA therapy, particularly in patients with compromised renal function.
Preclinical models have suggested a potential advantageous cardiovascular profile for this compound compared to recombinant EPO. In rat models of CKD, unlike treatment with rhEPO, this compound administration resulted in normalization of hypertensive blood pressure without compensatory activation of the renin-angiotensin system [6]. This differential effect may be attributable to the physiological EPO levels achieved with this compound compared to the supraphysiological peaks associated with ESA administration. Additionally, the pleiotropic effects of HIF stabilization on vascular function and nitric oxide metabolism may contribute to these observed hemodynamic differences. However, continued vigilance and longer-term studies are needed to fully characterize the cardiovascular safety profile of this compound in diverse patient populations.
The clinical development of this compound has followed a structured approach across phase 1-3 trials, with specific considerations for patient population, comparator selection, and endpoint assessment. The MIYABI program in Japan exemplifies comprehensive phase 3 trial design, including correction studies in ESA-naïve patients (MIYABI HD-C) and maintenance studies in patients previously stabilized on ESAs (MIYABI HD-M) [7]. These trials employ individualized dose titration algorithms with starting doses of 75 mg/day (with optional 15, 100, and 150 mg doses available) and 4-weekly adjustments based on hemoglobin response, aiming to maintain levels within predetermined target ranges (typically 10-12 g/dL, with specific variations based on regional guidelines).
Key inclusion criteria across trials generally include adult patients with anemia of CKD, with specific hemoglobin thresholds at screening. For non-dialysis studies, typical inclusion requires hemoglobin <10.5 g/dL for correction studies or 9.0-12.0 g/dL for maintenance studies, while dialysis studies often specify 9.0-11.5 g/dL [2]. Exclusion criteria commonly encompass uncontrolled hypertension, recent cardiovascular events, active infection or inflammation, malignancy, and hepatic impairment. Particularly in earlier phase trials, additional exclusion criteria addressed potential HIF-related concerns, such as proliferative retinopathy, though clinical experience to date has not identified significant safety signals in these areas.
Randomization and blinding present methodological challenges given the different routes of administration (oral this compound versus subcutaneous or intravenous ESAs). The MIYABI HD-M trial implemented a double-blinded, double-dummy design to maintain blinding, with patients receiving both oral tablets (active this compound or placebo) and subcutaneous injections (active darbepoetin alfa or placebo) [7]. This rigorous approach minimizes bias in efficacy and safety assessment, particularly for patient-reported outcomes. For open-label studies, pre-specified statistical analysis plans and centralized endpoint adjudication committees help maintain objectivity in outcome assessment.
Hematological monitoring follows standardized protocols across this compound trials. Blood samples for hemoglobin, hematocrit, and red blood cell indices are typically collected weekly during initial dose titration and biweekly or monthly during maintenance phases. Automated hematology systems (e.g., Advia 120 Hematology System) are used for consistency [3]. Reticulocyte parameters, including reticulocyte hemoglobin content (CHr) and absolute reticulocyte count, provide early indicators of erythropoietic response and are particularly valuable during the correction phase.
Erythropoietin measurement requires specialized methodologies due to the pulsatile nature of endogenous EPO production following this compound administration. In clinical trials, blood samples for EPO quantification are typically collected at baseline and at specified intervals post-dose (e.g., pre-dose, 6 hours, and 24 hours) on designated assessment days [3]. The EPO analysis employs validated enzyme-linked immunosorbent assays (ELISAs) with appropriate quality controls. It is crucial to standardize sampling times relative to drug administration, as EPO levels peak approximately 1-4 hours post-dose and return toward baseline by 24 hours, reflecting the compound's pharmacokinetic profile.
Iron metabolism assessment includes serial measurement of serum iron, transferrin saturation, ferritin, and hepcidin. Special attention is required for hepcidin quantification, with mass spectrometry-based methods preferred for their specificity and sensitivity. The timing of iron studies should consider the dynamic changes in iron parameters, with baseline assessment followed by regular monitoring (typically monthly) to track treatment effects on iron mobilization and utilization. For patients receiving concurrent iron supplementation, additional assessments may be warranted to guide iron therapy management.
The molecular mechanism of this compound can be visualized through its action on the hypoxia-inducible factor signaling cascade. The following diagram illustrates the key pathway components and their regulation under normoxic conditions, during physiological hypoxia, and following pharmacological HIF-PH inhibition:
Figure 1: HIF Pathway Modulation by this compound Under Normoxic and Treatment Conditions
This visualization illustrates the central biochemical pathway through which this compound exerts its therapeutic effects. Under normal oxygen conditions (left pathway), HIF-PH enzymes utilize molecular oxygen to hydroxylate specific proline residues on HIF-α subunits, enabling recognition by the von Hippel-Lindau protein (VHL) and subsequent proteasomal degradation. During physiological hypoxia or pharmacological HIF-PH inhibition (right pathway), HIF-α subunits escape degradation, dimerize with constitutively expressed HIF-β subunits, and translocate to the nucleus where they activate transcription of erythropoietin and other hypoxia-responsive genes.
The therapeutic advantage of this mechanism lies in its physiological mimicry of the natural response to hypoxia, resulting in endogenous erythropoietin production primarily in the kidney with maintenance of physiological concentration ranges. This contrasts with the supraphysiological peaks associated with recombinant EPO administration. Additionally, HIF stabilization activates multiple genes involved in iron metabolism (including divalent metal transporter 1, duodenal cytochrome B, and transferrin receptor) that collectively enhance iron availability for erythropoiesis. This coordinated regulation of both erythropoietin production and iron mobilization addresses two fundamental limitations in erythropoiesis that characterize anemia of chronic kidney disease.
The systematic evaluation of this compound's pharmacodynamic effects requires a structured approach to study design, sample collection, and endpoint assessment. The following diagram outlines a comprehensive workflow for characterizing the hematological and biochemical responses to this compound administration in clinical trials:
Figure 2: Comprehensive Workflow for Pharmacodynamic Assessment of this compound
This experimental workflow outlines the systematic approach to evaluating this compound's pharmacodynamic effects in clinical trials. The process begins with careful patient selection, emphasizing appropriate stratification factors that significantly influence treatment response. The dosing strategy incorporates individualized titration based on hemoglobin response, with predefined adjustment algorithms to maintain hemoglobin within target ranges while minimizing excessive erythropoietic stimulation.
The assessment schedule specifies timing for biological sample collection to capture both peak and trough effects of this compound on relevant biomarkers. For EPO measurement, this typically includes pre-dose, 6-hour, and 24-hour post-dose sampling to characterize the pulsatile response pattern. Hematological parameters are monitored frequently during initial treatment (weekly) to guide dose titration, with extended intervals during maintenance phases. The comprehensive iron metabolism panel enables assessment of this compound's pleiotropic effects on iron availability and utilization, providing insights into mechanisms beyond erythropoietin induction alone. Safety monitoring addresses both class-specific concerns (hypertension, thrombotic events) and theoretical risks associated with HIF stabilization (angiogenesis, tumor progression), though clinical experience to date has not substantiated these theoretical concerns.
The oral administration of this compound introduces specific considerations regarding drug interactions and optimal dosing conditions. Critical among these is the significant interaction with oral iron supplements, which are commonly co-administered in anemic CKD patients. Clinical pharmacology studies have demonstrated that concomitant intake of iron(II) sulfate reduces this compound exposure (AUC) by 50-75% and maximum concentration (Cmax) by 46-84%, with corresponding reductions in EPO response by 31-44% [8]. This clinically significant interaction appears to result from chelation complex formation in the gastrointestinal tract, reducing this compound absorption.
The timing of administration relative to meals and concomitant medications requires careful consideration. When administered under fed conditions (30 minutes after a standardized continental breakfast), the negative effect of iron coadministration was somewhat attenuated but remained substantial. The interaction exhibits a time-dependent pattern, with reductions in this compound exposure decreasing to approximately 9-10% when iron is administered 4 hours before this compound [8]. This supports recommended administration guidelines specifying that this compound should be taken at least 4 hours before or after oral iron supplements. In contrast, calcium supplements demonstrated a lesser effect, reducing this compound exposure by only 15% without significant impact on EPO response.
Formulation considerations also influence absorption characteristics. While conventional iron formulations (e.g., iron sulfate) substantially reduce this compound exposure, enteric-coated iron preparations (e.g., iron glycine sulfate complex) show similar interaction potential [8]. This suggests that the interaction mechanism operates throughout the gastrointestinal tract rather than being limited to the stomach. These findings have direct implications for clinical trial design, requiring standardization of concomitant medication timing and dietary conditions during pharmacokinetic and pharmacodynamic assessments to minimize variability and ensure accurate characterization of exposure-response relationships.
While the existing clinical data provide robust evidence for this compound's efficacy in correcting and maintaining hemoglobin levels in CKD patients, several limitations warrant consideration. Most clinical trial experience to date has been restricted to 16-52 week durations, with limited long-term safety data beyond 36 months in extension studies [7]. Given that anemia management in CKD typically requires indefinite treatment, longer-term evaluation is needed to fully characterize the safety profile, particularly regarding potential effects on HIF-regulated pathways beyond erythropoiesis.
The generalizability of findings may be limited by specific trial population characteristics. Many studies have excluded patients with certain comorbidities, such as active inflammatory conditions, malignancies, or proliferative retinopathy, due to theoretical concerns about HIF activation in these conditions. Additionally, representation of elderly patients and those with significant cardiovascular comorbidity may be limited in earlier phase trials. Future real-world evidence studies will be valuable to complement the controlled clinical trial data and confirm effectiveness and safety in broader patient populations.
Unresolved questions remain regarding optimal patient selection and treatment individualization. The differential responses observed between dialysis and non-dialysis populations, particularly regarding effects on iron metabolism parameters, suggest that patient-specific factors significantly influence treatment response. Future research should focus on identifying biomarkers predictive of treatment response to guide patient selection and dose individualization. Additionally, comparative effectiveness research against newer, longer-acting ESAs would help position this compound within the evolving therapeutic landscape for renal anemia.
This compound represents a promising therapeutic approach for renal anemia through its novel mechanism of HIF stabilization and subsequent activation of physiological erythropoietic pathways. The comprehensive pharmacodynamic data from preclinical and clinical studies demonstrate consistent effects on hemoglobin elevation, EPO production within physiological ranges, and beneficial modulation of iron metabolism parameters. The structured clinical trial protocols and standardized assessment methodologies described provide a framework for evaluating this new class of medications, with specific considerations for dose titration, monitoring parameters, and avoidance of clinically significant drug interactions.
The experimental data support this compound as an effective alternative to conventional ESAs, with the convenience of oral administration and a potential safety advantage related to physiological EPO induction and pleiotropic effects on iron availability. As the clinical development program progresses, ongoing evaluation of long-term safety and effectiveness in diverse patient populations will be essential to fully characterize this compound's role in renal anemia management. The protocols and methodologies outlined in this document provide a foundation for consistent pharmacodynamic assessment across future clinical investigations of HIF-PH inhibitors.
For researchers designing clinical trials, the following parameters should be monitored to assess the efficacy and safety of molidustat. The table summarizes key parameters, their clinical significance, and monitoring frequency based on clinical practice patterns [1] and clinical trial data [2].
Table 1: Core Laboratory Monitoring Parameters for this compound Treatment
| Parameter Category | Specific Test | Clinical/Rationale Significance | Proposed Baseline & Monitoring Frequency |
|---|---|---|---|
| Hematologic Parameters | Hemoglobin (Hb) | Primary efficacy endpoint; assesses erythropoietic response [2]. | Baseline, then every 2-4 weeks until stable, then monthly [1]. |
| Reticulocyte Count | Indicator of bone marrow activity and early erythropoietic response [3]. | Baseline and at early time points (e.g., Day 1 post-dose) [3]. | |
| Hematocrit (HCT) / Packed Cell Volume (PCV) | Correlates with hemoglobin; monitors for polycythemia risk [4]. | Concurrently with Hb monitoring [4]. | |
| Iron Metabolism Indices | Ferritin | Reflects iron storage levels; decreases with increased iron utilization [2]. | Baseline and at least every 3 months [1]. |
| Transferrin Saturation (TSAT) | Measures circulating iron available for erythropoiesis [2]. | Baseline and at least every 3 months [1]. | |
| Serum Iron | Direct measure of circulating iron [1]. | Baseline and as clinically indicated [1]. | |
| TIBC / UIBC | Indirect measure of transferrin capacity [1]. | Baseline and as clinically indicated [1]. | |
| Safety & Exploratory Parameters | Serum Potassium | Monitors for transient hyperkalemia, a reported adverse effect [4]. | Baseline and periodically during treatment. |
| Blood Pressure | Monitors for potential increases in systolic blood pressure [4]. | Baseline and at every clinical visit. | |
| Hepcidin | Exploratory biomarker; understanding iron mobilization [2]. | Baseline and at selected time points in trial design. |
For scientists implementing these assays in preclinical or clinical studies, the following detailed methodologies ensure consistent and reliable data collection.
This protocol outlines the assessment of the primary pharmacodynamic (PD) response to this compound, as performed in clinical trials [2] [3].
This protocol is critical for understanding the impact of this compound on iron metabolism, a key aspect of its mechanism of action [2] [1].
The laboratory monitoring strategy is directly linked to this compound's mechanism of action as a hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI). The following diagram illustrates this signaling pathway and the rationale for monitoring specific parameters.
Diagram 1: this compound's mechanism of action and laboratory parameter impact. This diagram shows how this compound stabilizes HIF-α, leading to increased erythropoietin production and enhanced iron metabolism. The downstream effects (in red) directly inform the required laboratory monitoring: Hb and reticulocytes for efficacy, and ferritin, TSAT, and hepcidin to monitor iron mobilization [2] [5].
The concomitant intake of oral iron (Iron(II)) supplements significantly reduces the systemic exposure and efficacy of this compound, a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. This interaction is time-dependent and must be carefully managed in experimental and clinical settings [1].
The following tables summarize key pharmacokinetic (PK) and pharmacodynamic (PD) parameters from a randomized, open-label, crossover study in healthy men.
Table 1: Impact of Concomitant Intake on this compound Exposure and Efficacy (Fed State) [1]
| Treatment Condition | This compound AUC Reduction | This compound Cmax Reduction | EPO AUC(0-24) Reduction | EPO Cmax Reduction |
|---|---|---|---|---|
| Iron(II), concomitant | ~75% | ~84% | ~44% | ~48% |
| Calcium(II), concomitant | ~15% | ~47% | Not Significant | Not Significant |
Table 2: Effect of Time Separation between Oral Iron and this compound [1]
| Time Separation | This compound AUC Reduction | This compound Cmax Reduction |
|---|---|---|
| Iron(II) given 4 hours before this compound | ~9% | ~10% |
Table 3: Effect of this compound on Iron Metabolism Parameters (16-week studies) [2]
| Patient Population | TSAT | Serum Ferritin | Serum Iron | TIBC | Hepcidin |
|---|---|---|---|---|---|
| Treatment-naïve (Non-dialysis) | Decrease | Decrease | Decrease | Increase | Decrease |
| ESA-treated (Non-dialysis) | Decrease | Decrease | Decrease | Increase | Decrease |
| ESA-treated (Hemodialysis) | Increase | Increase | Increase | Stable | Stable |
Here are the detailed methodologies from the key studies investigating this interaction.
Protocol 1: Drug-Drug Interaction (DDI) Study with Iron & Calcium
This randomized, open-label, crossover study assessed the PK and PD of this compound when co-administered with supplements [1].
AUC (area under the curve) and Cmax (maximum concentration).AUC(0-24) and Cmax for EPO were calculated.Protocol 2: Phase 2b Studies on Iron Metabolism (DIALOGUE Program)
These three 16-week studies evaluated the effect of this compound on iron metabolism as an exploratory endpoint in CKD patients with anemia [2].
For researchers investigating this compound interactions in vitro, the following high-throughput screening pipeline can be adapted.
Protocol 3: High-Throughput Drug Combination Screening [3]
This protocol is designed for screening drug combinations in cancer cells but can be adapted for other cell-based interaction studies.
Q1: What is the recommended time separation between administering this compound and oral iron supplements? A: Based on the DDI study, a separation of at least 4 hours is recommended. Administering iron 4 hours before this compound reduced the interaction to a clinically insignificant level (~10% reduction in exposure) [1].
Q2: Does the interaction differ between fasted and fed states? A: The reduction in this compound exposure due to iron is significant in both states but may vary in magnitude. The effect was pronounced in both conditions [1].
Q3: How does this compound itself influence iron metabolism? A: this compound improves iron availability for erythropoiesis. In patients not on dialysis, it reduces hepcidin, decreases ferritin, and increases TIBC, mobilizing iron from stores. The effect in hemodialysis patients differs, showing increases in TSAT and ferritin [2] [4]. This is mediated through HIF-2α, which upregulates the iron exporter ferroportin and suppresses hepcidin [2] [5].
Q4: Are there any other critical drug interactions to consider with this compound? A: Yes. Similar to iron, antacids, phosphate-binding agents (e.g., lanthanum, sevelamer), and other supplements containing aluminum, calcium, zinc, or magnesium should not be administered concomitantly. Staggered dosing is advised [6] [7]. Concomitant use with other erythropoiesis-stimulating agents (ESAs) has not been well-studied and should be approached with caution [6].
The following table summarizes the quantitative impact on Molidustat exposure (AUC and Cmax) and effect (EPO response) when co-administered with iron supplements, based on clinical studies in healthy men [1].
| Administration Schedule | Prandial State | Impact on this compound AUC | Impact on this compound Cmax | Impact on EPO AUC(0-24) |
|---|---|---|---|---|
| Iron(II) given immediately before this compound | Fasted | ↓ 75% | ↓ 84% | ↓ 44% |
| Iron(II) given immediately before this compound | Fed | ↓ 50% | ↓ 46% | ↓ 31% |
| Iron(II) given 1 hour after this compound | Fasted | ↓ 41% | ↓ 45% | ↓ 36% |
| Iron(II) given 2 hours before this compound | Fasted | ↓ 26% | ↓ 28% | Information missing |
| Iron(II) given 4 hours before this compound | Fasted | ↓ 9% | ↓ 10% | Less pronounced |
Calcium Supplement Interaction: Concomitant intake of calcium acetate immediately before this compound resulted in a 15% reduction in AUC and a 47% reduction in Cmax, with no significant influence on the EPO response [1].
Practical Guidance Summary:
The key findings on timing are primarily derived from three clinical DDI studies. Here is a summary of their methodologies [1]:
General Study Design
Specific Protocols
Mechanism of Interaction The reduction in this compound absorption is due to chelation (a binding interaction) in the gastrointestinal tract. In vitro data indicates that the solubility of this compound is reduced by 95% in the presence of multivalent cations like iron(II) and calcium(II) [1]. The diagram below illustrates this chelation mechanism and its consequences.
Modeling & Simulation for DDI Prediction For early-stage research, in silico tools can help predict DDIs:
Molidustat is an oral hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI). It stabilizes the HIF-α subunit, which stimulates endogenous erythropoietin production and improves iron utilization for treating renal anemia [1] [2] [3].
A primary challenge is its interaction with multivalent cations, such as iron and calcium. In vitro data indicates these cations can reduce this compound's solubility by up to 95%, leading to chelation and decreased systemic absorption [4]. This interaction is pharmacologically significant and requires careful management in both clinical practice and research settings.
The table below summarizes the quantitative effects of food and supplements on this compound pharmacokinetics (PK) and pharmacodynamics (PD) from human clinical studies. These findings are critical for designing robust experimental protocols.
| Condition | Effect on this compound AUC | Effect on this compound Cmax | Effect on EPO AUC(0-24) | Recommended Time Separation |
|---|---|---|---|---|
| Oral Iron (II) Sulphate (fasted) | ↓ 50-75% [5] [4] | ↓ 46-84% [5] [4] | ↓ 31-44% [5] [4] | ≥4 hours before this compound [5] [4] |
| Oral Iron (II) Sulphate (fed) | ↓ ~60% (est.) [4] | ↓ ~65% (est.) [4] | ↓ ~36% (est.) [4] | ≥1 hour before this compound [4] |
| Calcium Acetate | ↓ 15% [5] [4] | ↓ 47% [5] [4] | No significant effect [5] [4] | ≥1 hour (precautionary) [6] |
| Food (Standard Breakfast) | No data for this compound alone | No data for this compound alone | No data for this compound alone | Administer consistently with or without food [7] [6] |
> Note on species: The quantitative PK/PD data is derived from studies in healthy human volunteers [5] [4]. The general recommendation to stagger administration is also reflected in the label for feline use [6].
Here are detailed methodologies from key clinical studies that you can adapt for your research on drug interactions.
Q: What is the primary mechanism behind this compound's absorption issues? A: The primary mechanism is chelation. This compound forms insoluble complexes with multivalent cations (like Fe²⁺ and Ca²⁺) in the gastrointestinal tract, which drastically reduces its solubility and subsequent absorption [4].
Q: How should oral iron supplements be administered with this compound in a clinical or study setting? A: Staggered administration is critical. The gold standard is to give iron at least 4 hours before this compound under fasted conditions. If this is not feasible, a minimum of 1-hour separation can be used, particularly under fed conditions, though with some expected reduction in exposure [5] [4].
Q: Does food intake affect this compound absorption? A: The available data is limited. The feline label states it can be given with or without food [7] [6]. For precise PK studies, it is recommended to administer this compound under consistent prandial states to minimize variability.
Q: Are other medications known to interact with this compound? A: Yes. Based on the same chelation mechanism, it is recommended to stagger administration with phosphate binders, antacids, and sucralfate, as these often contain aluminum, calcium, or magnesium [8] [7].
The following diagram illustrates the core mechanism of action of HIF-PH inhibitors like this compound and the point at which iron chelation disrupts its effect.
Long-term clinical studies indicate that molidustat is generally well-tolerated. The table below summarizes safety data from clinical trials in patients with Chronic Kidney Disease (CKD).
| Population / Study Duration | Comparison Group | Incidence of Any Adverse Events (AEs) | Incidence of Serious Adverse Events (SAEs) | Commonly Reported AEs & Key Findings |
|---|
| CKD patients not on dialysis (Up to 36 months) [1] | this compound vs. Darbepoetin | this compound: 85.6% Darbepoetin: 85.7% | Proportions were comparable between groups. | No significant difference in AE profile compared to ESAs. Well-tolerated over long-term use [1]. | | CKD patients on hemodialysis (Up to 36 months) [1] | this compound vs. Epoetin | this compound: 91.2% Epoetin: 93.3% | Proportions were comparable between groups. | No significant difference in AE profile compared to ESAs [1]. | | Mixed CKD populations (Meta-analysis) [2] | this compound vs. ESAs | No significant difference | No significant difference in mortality, SAEs, or cardiac-related AEs. | this compound did not increase the incidence of severe adverse outcomes compared to standard therapy [2]. |
A key finding for experimental design and clinical application is this compound's significant interaction with oral iron supplements, which drastically reduces its absorption and efficacy [3]. The data from pharmacokinetic studies in healthy volunteers are summarized below.
| Interaction Condition | Impact on this compound AUC | Impact on this compound C~max~ | Impact on EPO response (AUC(0-24)) | Recommended Management in Protocols |
|---|---|---|---|---|
| Concomitant Oral Iron (Fasted) [3] | Reduction of 50-75% | Reduction of 46-84% | Reduction of 31-44% | Administer oral iron at least 4 hours before this compound [3]. |
| Oral Iron 4 hours before this compound [3] | Reduction of ~9% | Reduction of ~10% | Less pronounced effect | This dosing separation minimizes interaction [3]. |
| Concomitant Calcium (Fasted) [3] | Reduction of 15% | Reduction of 47% | No significant impact | Staggered dosing is advised, though interaction is less critical than with iron [3]. |
The efficacy of this compound stems from its targeted mechanism as a Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitor. The following diagram illustrates the signaling pathway and the drug's point of intervention.
Key experimental parameters based on clinical studies:
Q1: What is the most critical step in handling this compound for in vivo studies? Ensure coordinated dosing with oral iron supplements. Concomitant administration severely compromises this compound exposure and efficacy. Protocol must enforce a minimum 4-hour separation, with iron given first [3].
Q2: Are there any specific cardiovascular safety signals to monitor in long-term studies? Pooled analysis from clinical trials up to 36 months shows no significant increase in mortality or cardiac-related adverse events compared to erythropoiesis-stimulating agents (ESAs) [1] [2]. Nonetheless, standard monitoring of blood pressure and thrombotic events is recommended.
Q3: How does this compound affect iron metabolism parameters compared to ESAs? In non-dialysis dependent patients, this compound significantly reduces hepcidin, serum iron, and ferritin levels while increasing total iron-binding capacity (TIBC) compared to ESAs, indicating improved iron availability for erythropoiesis [2] [6].
| Property | Description |
|---|---|
| Drug Class | Hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI) [1] [2] |
| Mechanism of Action | Oral inhibitor that stabilizes HIF-α subunits, stimulating endogenous erythropoietin production and enhancing iron availability for erythropoiesis [3] [4] |
| Standard Starting Dose (HD) | 75 mg, administered orally once daily [1] [5] |
| Key Efficacy (vs. ESA) | Non-inferior to darbepoetin alfa in maintaining Hb levels in hemodialysis patients [5] |
The following table summarizes key parameters for designing and troubleshooting dosing regimens in clinical trials.
| Parameter | MIYABI HD-C Trial (Correction) [1] | MIYABI HD-M Trial (Maintenance) [5] |
|---|---|---|
| Patient Profile | HD patients not on ESAs; Hb 8.0 to <10.0 g/dL | HD patients on ESAs; Hb ≥9.5 to <12.0 g/dL |
| Study Design | 24-week, single-arm, phase 3 | 52-week, randomized, double-blind, vs. darbepoetin alfa |
| Starting Dose | 75 mg once daily | 75 mg once daily |
| Titration Goal | Hb within 10.0 to <12.0 g/dL | Hb within ≥10.0 to <12.0 g/dL |
| Titration Schedule | Every 4 weeks until week 24 | Every 4 weeks |
| Efficacy Outcome | 89% of patients had Hb within target range at week 24 | Mean Hb during evaluation period (weeks 33-36) was 10.63 g/dL; non-inferior to darbepoetin |
| Key Safety Note | No adverse events of special interest reported | Most patients had ≥1 adverse event, as expected in HD population |
This diagram illustrates the molecular pathway through which this compound stimulates erythropoiesis.
Diagram 1: this compound stimulates erythropoiesis by inhibiting HIF degradation under normoxia.
Q1: How does this compound's efficacy in hemodialysis patients compare to traditional ESAs? A 2024 meta-analysis concluded that for dialysis-dependent CKD patients, this compound has an effect on increasing hemoglobin levels that is similar to that of ESAs, with no significant difference in the incidence of severe adverse events, death, or cardiovascular events [3].
Q2: What is a critical parameter to monitor for dose titration?
Q3: What are common challenges in managing iron parameters with this compound?
The following table summarizes the key findings from a study on the interaction between molidustat and calcium acetate in healthy male volunteers [1].
| Parameter | Effect of Concomitant Calcium Acetate (vs. This compound Alone) | Impact on Pharmacodynamics (EPO response) |
|---|---|---|
| AUC (Exposure) | Reduced by 15% [1]. | |
| Cmax (Max Concentration) | Reduced by 47% [1]. | No significant influence [1]. |
The data in the table above was generated from a clinical study with the following design, which can serve as a reference for understanding the interaction [1].
The interaction is likely due to chelation (binding) in the gastrointestinal tract, which reduces the solubility and subsequent absorption of this compound [1]. This is a common mechanism for drugs that contain multivalent cations like calcium [2].
Based on this mechanism and the study findings, here are recommendations for your experiments:
Q: Does calcium completely block the effect of this compound? A: No. Unlike iron, calcium supplementation did not show a significant impact on the pharmacodynamic response (erythropoietin production) in clinical studies, despite reducing the maximum plasma concentration of the drug [1].
Q: What is the recommended time interval between administering this compound and a calcium supplement? A: Based on the mechanism of action and general guidance for HIF-PH inhibitors, a staggered administration of at least 1 hour is recommended to prevent potential chelation and decreased absorption [2].
Q: Is the interaction between this compound and calcium considered clinically relevant? A: The available evidence suggests the interaction has low clinical relevance for therapy, as it did not impact the EPO response [1]. However, for the purpose of scientific experiments where precise pharmacokinetic parameters are crucial, the interaction should be controlled for by using staggered dosing.
Q1: What are the clinically significant drug-drug interactions for this compound? The most critical interaction is with oral iron (II) supplements (e.g., ferrous sulfate). Concomitant administration can cause a substantial reduction in this compound's systemic exposure and its pharmacodynamic effect [1] [2].
Q2: What is the quantitative impact of oral iron on this compound? The following table summarizes the quantitative effects on this compound's pharmacokinetics (PK) and pharmacodynamics (PD) when co-administered with iron(II) sulfate under different prandial states and timings [1] [2]:
| Administration Condition | PK/PD Parameter | Reduction vs. This compound Alone | Clinical Study Context |
|---|---|---|---|
| Concomitant, Fasted | This compound AUC | 75% | Single dose, healthy men [2] |
| This compound C~max~ | 84% | Single dose, healthy men [2] | |
| EPO AUC~(0-24)~ | 44% | Single dose, healthy men [2] | |
| EPO C~max~ | 48% | Single dose, healthy men [2] | |
| Concomitant, Fed | This compound AUC | 50% | Single dose with food, healthy men [1] |
| This compound C~max~ | 46% | Single dose with food, healthy men [1] | |
| EPO AUC~(0-24)~ | 31% | Single dose with food, healthy men [1] | |
| EPO C~max~ | 36% | Single dose with food, healthy men [1] | |
| 4 hours before, Fasted | This compound AUC | 9% | Single dose, healthy men [1] |
| This compound C~max~ | 10% | Single dose, healthy men [1] |
Q3: What is the mechanism behind the this compound-iron interaction? The interaction is primarily chelation-based, occurring during the drug absorption phase in the gastrointestinal tract. In vitro data indicates that the presence of multivalent cations like iron(II) and calcium(II) reduces the solubility of this compound by up to 95% compared to its sodium salt form, preventing it from being properly absorbed [2]. This mechanism is distinct from metabolic pathways like CYP450.
Q4: What experimental strategies can minimize the this compound-iron interaction? The key strategy is dosing time separation. Experimental and clinical data supports the following protocol [1] [2]:
The following methodology is adapted from the clinical studies that characterized this interaction [2].
1. Study Design
2. Pharmacokinetic/Pharmacodynamic Data Collection
3. Data Analysis
For researchers designing preclinical and clinical studies, here is a summary of actionable strategies:
| Strategy | Action | Rationale & Evidence |
|---|---|---|
| Dosing Separation | Administer oral iron ≥4 hours before this compound. | Reduces the interaction to a clinically insignificant level (~10% AUC reduction) [1]. |
| Formulation Consideration | Avoid reliance on enteric-coated iron. | Enteric coating does not prevent the chelation interaction [2]. |
| Patient Dosing Instruction | Include clear timing instructions in study protocols. | Prevents loss of efficacy in clinical trials or real-world use. |
| Metabolic Pathway Monitoring | Monitor co-administered CYP3A4 modulators. | Strong inhibitors/inducers may alter this compound levels, though this is secondary to the iron interaction [3]. |
The diagrams below illustrate this compound's core mechanism and the interaction with iron, which is central to understanding the drug's activity and its main interaction.
The information below summarizes the known chemical and physical data for the finished product, Varenzin-CA1.
| Property | Description |
|---|---|
| Product Name | Varenzin-CA1 (molidustat oral suspension) [1] [2] |
| Active Ingredient | This compound sodium [3] [2] |
| Empirical Formula | C13H13N8O2Na [3] [2] |
| Molecular Weight | 336.28 g/mol [3] [2] |
| Physical Form | White to yellow-white oily suspension [3] [2] |
| Concentration | 25 mg of this compound per mL of suspension [1] [2] |
| Inactive Ingredients | Glycerol dibehenate, fish oil, sunflower oil, butylhydroxytoluene, sorbic acid [3] [2] |
The following storage and handling instructions are specified for the final veterinary drug product. You should adapt these for an API in a lab setting with extreme caution and consult the manufacturer's Safety Data Sheet (SDS) for the pure compound.
| Aspect | Instructions (for Varenzin-CA1 product) |
|---|---|
| Storage Temperature | Store at room temperature. Do not refrigerate [4] [1]. |
| Light Sensitivity | Store away from light [4]. |
| Shelf Life After Opening | A opened bottle is stable for at least 28 days [4]. |
| Handling Precautions | Shake well before use. Wash hands immediately after handling. Not for human use. Keep out of reach of children and animals [1] [3] [2]. |
| Accidental Exposure | In case of accidental ingestion, seek medical advice immediately. Reported symptoms in humans can include gastrointestinal effects (nausea, vomiting, diarrhea), dizziness, fainting, hypertension, and increased heart rate [1] [3] [2]. |
For your research protocols, understanding the drug's mechanism and how it has been used in experimental models is crucial. This compound is an oral inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) [5] [6].
In vivo studies provide a basis for designing experiments. One study in mice with adenine-induced nephropathy administered this compound for 4 weeks after the onset of kidney disease and anemia [6]. The drug ameliorated anemia and improved some parameters like renal fibrosis and immune cell infiltration, though it did not restore overall renal function [6].
The following table consolidates the primary discontinuation criteria identified across several clinical trials [1] [2] [3]. These were typically applied during dose-titration phases to maintain patient safety and ensure hemoglobin (Hb) levels remained within a target range (often 10.0-12.0 g/dL for non-dialysis patients and 9.0-11.5 g/dL for dialysis patients).
| Discontinuation Criteria | Description & Thresholds | Trial Context / Patient Population |
|---|---|---|
| Hemoglobin (Hb) Level Too High | Hb concentration exceeding 13.0 g/dL [2]. | Applied in long-term extension studies for patients both not on dialysis and those on hemodialysis [2]. |
| Hemoglobin (Hb) Level Too Low | Hb concentration falling below 8.0 g/dL [2]. | Applied in long-term extension studies for patients both not on dialysis and those on hemodialysis [2]. |
| Rapid Hemoglobin Rise | An increase in Hb of more than 1.0 g/dL over a 2-week period [2]. | Applied in long-term extension studies to avoid overly rapid correction of anemia [2]. |
| Failure to Reach Target Hb | Inability to achieve the target Hb range (e.g., 10.0-12.0 g/dL) after a set titration period (e.g., 16 weeks) [2]. | Specifically noted in the Hb-stabilization phase of a long-term study for patients not on dialysis [2]. |
| Need for Rescue Treatment | Administration of a red blood cell transfusion or any erythropoiesis-stimulating agent (ESA) due to lack of this compound efficacy [4]. | Used as a criterion for classifying a patient as a "non-responder" in a Phase 3 study of Japanese patients undergoing peritoneal dialysis [4]. |
The criteria in the table above were derived from the following clinical trial designs and methodologies.
Trial Designs: The data comes from the DIALOGUE clinical program, which consisted of Phase 2b and Phase 3 studies, as well as their long-term extensions [1] [2] [3]. These included:
Dose Titration & Hb Monitoring: In these studies, the this compound dose was titrated every 4 weeks based on the patient's Hb response to maintain levels within a predefined target range [2] [4]. Hb levels were monitored frequently, often every 2 to 4 weeks [2] [4]. The discontinuation criteria were applied during this ongoing monitoring and titration process.
Safety Monitoring (General Criteria): Beyond the specific discontinuation criteria, safety was assessed by recording all adverse events (AEs), with severity graded as mild, moderate, or severe [1] [2]. Special attention was paid to major adverse cardiovascular events (MACE) , which were adjudicated by independent committees [4]. While a single AE would not automatically lead to discontinuation, the overall safety profile was a critical factor in the continued development and evaluation of the drug [1] [2].
The diagram below illustrates the core monitoring and decision-making process for this compound treatment in a clinical trial setting, based on the protocols described.
| Parameter | Molidustat Performance vs. Darbepoetin alfa | Statistical Significance (P-value) |
|---|---|---|
| Δ Hemoglobin (Hb) | Significantly higher [1] [2] | P = 0.002 [1] [2] |
| Δ Hepcidin | Significantly lower [1] [2] | P < 0.00001 [1] [2] |
| Δ Iron | Significantly lower [1] | P < 0.00001 [1] |
| Δ TSAT | Significantly lower [1] | P < 0.00001 [1] |
| Δ Ferritin | Not significantly different in ESA-treated patients [1] | |
| Δ TIBC | Increased [3] | |
| Safety (SAEs, Death, Cardio events) | No significant difference [1] [2] |
TSAT: Transferrin Saturation; TIBC: Total Iron-Binding Capacity; SAEs: Serious Adverse Events.
The fundamental difference between the two drugs lies in their mechanism of action, which explains their distinct effects on iron metabolism.
The diagram below illustrates the key signaling pathway and mechanism of action for this compound.
The comparative data primarily comes from rigorously designed Phase 2 and 3 trials [5] [3]:
The table below summarizes key findings from clinical trials comparing molidustat and epoetin in hemodialysis patients.
| Parameter | This compound (HIF-PHI) | Epoetin Alfa (ESA) | Summary of Findings |
|---|---|---|---|
| Hemoglobin (Hb) Efficacy | Maintained Hb within target range [1] [2]. | Maintained Hb within target range [1] [2]. | Comparable efficacy. In the DIALOGUE 4 trial, Hb levels were effectively maintained after switching from epoetin to this compound [1] [2]. |
| Mean Hb Change (vs. Epoetin) | -0.1 to +0.4 g/dL (not statistically significant difference) [1] [2]. | Reference group [1] [2]. | Non-inferior. A 2024 meta-analysis concluded this compound had a similar effect on Hb levels as ESAs (Mean Difference: -0.18 g/dL, P=0.23) [3] [4]. |
| Impact on Iron Metabolism | • TSAT: Significantly increased [3] [4]. • Hepcidin & Ferritin: No significant difference vs. ESA [3] [4]. | • TSAT: Lower than this compound [3] [4]. • Hepcidin & Ferritin: No significant difference vs. This compound [3] [4]. | Potential iron utilization benefits. this compound may enhance iron availability for erythropoiesis, as suggested by increased TSAT [3] [4]. | | Safety (Adverse Events) | Incidence similar to epoetin; most events mild to moderate [1] [5] [2]. | Incidence similar to this compound [1] [5] [2]. | Comparable safety. Long-term studies (up to 36 months) reported no new safety signals for this compound, with an AE profile comparable to ESAs [5]. | | Safety (Serious Adverse Events & Mortality) | No significant difference in SAEs, death, or cardio-related events vs. ESA [3] [4]. | No significant difference in SAEs, death, or cardio-related events vs. This compound [3] [4]. | No increased risk. Meta-analysis shows no statistically significant difference in severe adverse outcomes [3] [4]. |
The primary evidence comes from the DIALOGUE 4 trial, a phase 2b, multicenter, open-label, active-comparator controlled study [1] [2].
The fundamental difference between these drugs lies in their mechanisms of action, which are illustrated in the diagrams below.
The diagram shows that while both treatments ultimately stimulate erythropoiesis, they do so through distinct pathways:
For researchers and drug development professionals, the key distinctions are:
| Outcome Measure | Mean Difference (MD) vs. Placebo | 95% Confidence Interval (CI) | P-value |
|---|---|---|---|
| Change in Hb from baseline (ΔHb) | +1.47 g/dL [1] [2] | 1.18 to 1.75 | < 0.00001 |
| Change in hepcidin from baseline (Δhepcidin) | -20.66 [1] [2] | -31.67 to -9.66 | 0.0002 |
| Change in ferritin from baseline (Δferritin) | -90.01 [1] | -134.77 to -45.25 | < 0.00001 |
The quantitative data in the table above primarily comes from a 2024 systematic review and meta-analysis that pooled results from six RCTs with a total of 2,025 participants [1] [2]. The findings are consistent with earlier phase 2b trials.
This compound is a hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI). Its mechanism of action, which explains its efficacy in raising hemoglobin, is illustrated below.
Diagram: this compound inhibits HIF-PH enzymes, stabilizing HIF-α and promoting erythropoietin production and iron availability [4] [5].
This mechanism leads to multiple beneficial effects for treating anemia:
| Outcome Measure | Population | Result (this compound vs. ESAs) | Key Findings |
|---|---|---|---|
| Hemoglobin (Hb) Change | Non-Dialysis-Dependent (NDD) | MD = 0.25 g/dL (95% CI: 0.09 to 0.40) [1] | Statistically significant, modestly greater Hb increase with this compound. |
| Dialysis-Dependent (DD) | MD = -0.18 g/dL (95% CI: -0.47 to 0.11) [1] | No significant difference; comparable efficacy. | |
| Cardiovascular (CV) Safety | Mixed (NDD & DD) | OR ~ 1.06 (No significant difference) [1] [2] | No significant difference in risk of cardiac adverse events. |
| Mortality | Mixed (NDD & DD) | No significant difference [1] [2] | Comparable rates of death between groups. |
| Severe Adverse Events (SAEs) | Mixed (NDD & DD) | No significant difference [1] [2] | Comparable incidence of SAEs. |
| Hypertension Risk | Mixed (NDD & DD) | Lower risk vs. ESAs [3] [2] | HIF-PHIs as a class associated with an 11% reduced risk [3]. |
| Thrombosis Risk | Dialysis-Dependent (DD) | Favorable profile [4] | A network meta-analysis ranked this compound and ESAs best for low thrombosis rates [4]. |
| Iron Metabolism | NDD | Reduced hepcidin & ferritin [1] | This compound significantly improved iron availability and utilization markers. |
| DD | Increased TSAT [1] | Suggests enhanced iron mobilization for erythropoiesis. |
To assess the credibility and applicability of this data, it is important to understand how the key meta-analyses were conducted.
Meta-Analysis on this compound (2024) [1]:
Network Meta-Analysis of HIF-PHIs (2023) [4]:
This compound is a hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI). Its mechanism and the logical flow of its effects are distinct from those of traditional ESAs, as illustrated below.
HIF-PHI Mechanism and Effects on Erythropoiesis
The table below summarizes the core findings from clinical trials comparing molidustat and darbepoetin alfa, focusing on treatment satisfaction and hemoglobin response.
| Aspect | Patient Population | This compound Findings | Darbepoetin Alfa Findings | Source & Context |
|---|---|---|---|---|
| Treatment Satisfaction (TSQM-II) | Non-dialysis (NDD) patients [1] [2] | Significant improvement in convenience domain scores at multiple time points; more patients "highly satisfied" with convenience [1] [2]. | Improved effectiveness domain scores over time [2]. | Analysis Type: Post-hoc analysis of two Phase 3 trials (MIYABI ND-C and ND-M) [1] [2]. |
| Global Satisfaction | Non-dialysis (NDD) patients [1] [2] | Increased global satisfaction scores. | Increased global satisfaction scores. | Questionnaire: Treatment Satisfaction Questionnaire for Medicine (TSQM-II), covering effectiveness, side effects, convenience, and global satisfaction [2]. |
| Hb Response (Efficacy) | ESA-naïve, NDD patients | Hb increase: +1.44 g/dL [3]. | Hb increase: +1.70 g/dL [3]. | Trial Context: MIYABI program; this compound was less effective in ESA-naïve patients [3]. |
| Hb Response (Efficacy) | ESA-treated, NDD patients | Hb increase: +0.36 g/dL [3]. | Hb increase: +0.26 g/dL [3]. | Trial Context: Comparable efficacy in patients previously on ESA therapy [3]. |
| Hb Response (Efficacy) | Dialysis-dependent (DD) patients | Non-inferior to darbepoetin alfa in maintaining Hb levels within 10.0-12.0 g/dL [4]. | Non-inferior to this compound in maintaining Hb levels [4]. | Trial Context: Phase 3, double-blinded study over 52 weeks [4]. |
To ensure reproducibility and provide context for the data, here are the methodologies from the key studies cited.
The differing routes of administration and fundamental mechanisms explain the convenience advantage of this compound. The following diagram illustrates the distinct pathways through which each drug acts.
For researchers and drug development professionals, the data presents a nuanced picture:
| Aspect | Findings in Dialysis-Dependent (DD) CKD | Findings in Non-Dialysis-Dependent (NDD) CKD | Source & Context |
|---|---|---|---|
| Hemoglobin (Hb) Efficacy | Comparable to ESAs [1] | More effective than placebo; comparable/superior to ESAs [1] [2] | Meta-analysis of RCTs [1]; Phase 2b trials (DIALOGUE 1 & 2) [2] |
| Cardiovascular Safety | No significant difference in SAEs, death, or cardio-related AEs vs. ESAs [1] | Generally well tolerated; most Adverse Events (AEs) mild/moderate [2] | Meta-analysis of RCTs [1]; Phase 2b trials [2] |
| Iron Metabolism | Similar effects on iron, ferritin, hepcidin vs. ESAs [1] | Reduces hepcidin and improves iron utilization vs. ESAs [1] | Meta-analysis of RCTs [1] |
To provide context, evidence for other HIF-PH inhibitors shows varied outcomes:
The key data on this compound's safety and efficacy are primarily derived from the phase 2b DIALOGUE clinical trial program. Here is the core methodology:
The following diagram illustrates the core mechanism by which this compound and other HIF-PH inhibitors stimulate erythropoiesis.
| Parameter | Patient Population | Molidustat Effect (vs. Placebo) | This compound Effect (vs. ESAs) | Reference Group Effect | Key Findings |
|---|---|---|---|---|---|
| Δ Hepcidin | NDD-CKD | MD: -20.66 (95% CI: -31.67 to -9.66), P = 0.0002 [1] | MD: -24.51 (95% CI: -29.12 to -19.90), P < 0.00001 [1] | --- | This compound significantly suppresses hepcidin vs. both placebo and ESAs [1]. |
| Δ Hepcidin | DD-CKD | --- | MD: 1.20 (95% CI: -4.36 to 6.76), P = 0.67 [1] | --- | No significant difference in hepcidin levels vs. ESAs [1]. |
| Δ Ferritin | NDD-CKD | MD: -90.01 (95% CI: -134.77 to -45.25), P < 0.00001 [1] | Comparable results [2] | --- | Consistent with increased iron utilization. |
| Δ TSAT | NDD-CKD | --- | MD: -5.29 (95% CI: -6.81 to -3.78), P < 0.00001 [1] | --- | Suggests enhanced iron consumption for erythropoiesis. |
| Δ TIBC | NDD-CKD | Increased [3] | Increased at Week 16 (MD: 2.89) [2] | Remained stable with ESAs [3] | Indicates increased iron-binding capacity. |
The data in the table above is derived from robust clinical trials. Here is a detailed look at their experimental designs.
Study Designs from Phase 2 Trials (DIALOGUE Program) [3]
Methodology of Meta-Analyses
The differential impact of this compound on hepcidin is rooted in its novel mechanism of action, which you can visualize in the pathway diagram below.
This diagram illustrates the core mechanism: under normal oxygen conditions, HIF-PH enzymes tag HIF-α subunits for degradation [1]. This compound inhibits HIF-PH, leading to the stabilization of HIF-α subunits (primarily HIF-2α, with some role for HIF-1α) [3] [1]. The stabilized HIF complex then translocates to the nucleus and activates the transcription of target genes, resulting in two key effects that lower hepcidin:
In contrast, traditional ESAs primarily act by exogenously replacing EPO and do not directly influence this native HIF-mediated iron regulation pathway, which explains their lack of a consistent hepcidin-lowering effect [3].
The table below summarizes the key comparative data for molidustat against standard ESAs.
| Parameter | This compound | Erythropoiesis-Stimulating Agents (ESAs) | Remarks & Comparative Data |
|---|
| 🗲 Efficacy (Hb Response) | Non-dialysis (NDD) patients: Superior to placebo and slightly superior to ESAs [1] [2]. Dialysis (DD) patients: Non-inferior to ESAs [1] [2]. | Standard of care, effective in increasing Hb levels [1]. | In NDD patients, Hb increase with this compound was 0.25 g/dL greater than with ESAs (95% CI: 0.09 to 0.40) [1] [2]. | | Cost-Effectiveness | Significant cost savings over a 5-year period [3]. | Higher cumulative costs [3]. | 5-year savings with this compound: £30,420–£38,480 (approx. $38,000–$48,000 USD) compared to epoetin [3]. | | ★ Patient Satisfaction | Higher scores in convenience domains [4]. | Lower convenience scores due to injection-based administration [4]. | Oral dosing of this compound favored over subcutaneous injections of darbepoetin alfa [4]. | | Impact on Iron Metabolism | Lowers hepcidin, improves iron utilization [1] [3]. | Can elevate hepcidin, impairing iron use [1]. | In NDD patients, this compound reduced hepcidin significantly more than ESAs (MD = -24.51, 95% CI: -29.12 to -19.90) [1] [2]. | | Safety Profile | No significant difference vs. ESAs in SAEs, death, or cardio-related events [1] [2]. | Associated with risks of hypertension and thromboembolism [3]. | One meta-analysis noted an increased risk of CKD worsening with this compound (RR 1.79, 95% CI: 1.03 to 3.10), requiring further study [5]. |
For researchers, the key experimental designs from which this data is derived are summarized below.
This compound is a hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI). Its novel mechanism of action, which mimics a physiological response to hypoxia, is outlined below.
This diagram illustrates how this compound stabilizes HIF-α, leading to increased erythropoietin production and improved iron bioavailability, addressing the two main drivers of anemia in CKD [1] [3].